Desvenlafaxine Fumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTJDJZCPOSWSC-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027852 | |
| Record name | Desvenlafaxine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93414-04-1 | |
| Record name | Desvenlafaxine fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Desvenlafaxine Fumarate in Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desvenlafaxine fumarate, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). This technical guide delineates the core mechanism of action of desvenlafaxine, focusing on its pharmacodynamic and pharmacokinetic properties, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document provides a detailed understanding of its therapeutic effects at a molecular and systemic level.
Introduction
Major depressive disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and other emotional and physical symptoms. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) is a key etiological factor. Desvenlafaxine is a third-generation SNRI designed to selectively modulate the levels of these crucial neurotransmitters in the synaptic cleft.[1][2]
Pharmacodynamics: The Core Mechanism of Action
The primary mechanism of action of desvenlafaxine in the treatment of MDD is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system (CNS) through the inhibition of their respective reuptake transporters.[1][3]
High-Affinity Binding to Serotonin and Norepinephrine Transporters
Desvenlafaxine exhibits a high affinity for the human serotonin transporter (SERT) and a moderate affinity for the human norepinephrine transporter (NET).[1][4] This dual-action is believed to contribute to its broad efficacy in treating the diverse symptoms of depression. The binding affinities (Ki) and in vitro inhibition of reuptake (IC50) have been quantified in various preclinical studies.
Table 1: In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Desvenlafaxine
| Target | Ki (nM) | IC50 (nM) | Reference |
| Human Serotonin Transporter (hSERT) | 40.2 ± 1.6 | 47.3 ± 19.4 | [4][5][6] |
| Human Norepinephrine Transporter (hNET) | 558.4 ± 121.6 | 531.3 ± 113.0 | [4][5][6] |
| Human Dopamine Transporter (hDAT) | Weak affinity (62% inhibition at 100 µM) | >10,000 | [4][6] |
Data presented as mean ± standard deviation where available.
Signaling Pathway of Desvenlafaxine Action
The inhibition of SERT and NET by desvenlafaxine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic 5-HT and adrenergic receptors. This amplified signaling is thought to mediate the downstream therapeutic effects on mood and emotional regulation.
Selectivity Profile
A key feature of desvenlafaxine is its high selectivity. In vitro studies have demonstrated that at clinically relevant concentrations, it has no significant affinity for other receptors, including muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[1] This selectivity contributes to a favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs). It also lacks monoamine oxidase (MAO) inhibitory activity.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamic properties of desvenlafaxine.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of desvenlafaxine for SERT and NET.
Detailed Methodology:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured. The cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation.
-
Binding Assay: The membrane preparations are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of unlabeled desvenlafaxine.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification and Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The data are then analyzed using non-linear regression to determine the concentration of desvenlafaxine that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Neurotransmitter Reuptake Inhibition Assay
This assay measures the functional ability of desvenlafaxine to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.
References
- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Synthesis and Structural Characterization of Desvenlafaxine Fumarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of Desvenlafaxine Fumarate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. This document outlines a common synthetic pathway to Desvenlafaxine and its subsequent conversion to the fumarate salt, supported by detailed experimental protocols. Furthermore, it delves into the essential analytical techniques employed for the structural elucidation and characterization of this compound.
Synthesis of this compound
The synthesis of Desvenlafaxine can be achieved through various routes. A prevalent and well-documented method involves a multi-step process commencing from 4-benzyloxyphenylacetic acid. This pathway is followed by the formation of the fumarate salt.
Synthesis of Desvenlafaxine Base
The synthesis of the active pharmaceutical ingredient, Desvenlafaxine, can be accomplished via the pathway illustrated below. This process begins with the protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, followed by a series of chemical transformations to construct the desired molecular architecture.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of Desvenlafaxine and its fumarate salt.
1.2.1. Synthesis of Desvenlafaxine Base from 4-Benzyloxyphenylacetic acid
A common synthetic route to Desvenlafaxine starts with 4-benzyloxyphenylacetic acid.[1]
-
Amide Formation: 4-Benzyloxyphenylacetic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then treated with dimethylamine to yield N,N-dimethyl-2-(4-(benzyloxy)phenyl)acetamide.[1]
-
Condensation with Cyclohexanone: The resulting amide is deprotonated using a strong base, such as n-butyllithium, and then reacted with cyclohexanone. This step forms the tertiary alcohol, 1-((4-(benzyloxy)phenyl)(1-hydroxycyclohexyl))-N,N-dimethylmethanamine.[1]
-
Reduction and Debenzylation: The intermediate is subsequently reduced, for instance with alane (generated in situ from lithium aluminum hydride and sulfuric acid), to convert the amide to an amine. The benzyl protecting group is then removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield Desvenlafaxine free base.[1]
1.2.2. Preparation of this compound
The conversion of Desvenlafaxine free base to its fumarate salt can be achieved through the following procedures:
-
Method 1: A suspension of Desvenlafaxine (10 g, 38 mmol) is prepared in a 1:1 mixture of ethanol and acetone (100 ml). Fumaric acid (4.41 g, 38 mmol) is added, and the mixture is heated to reflux for approximately 15 minutes. The solution is then cooled to room temperature and stirred for about 1 hour. The resulting precipitate is isolated by vacuum filtration, washed with an ethanol/acetone mixture, and dried under vacuum at 40-50 °C to yield this compound. The reported yield is 87.3%.
-
Method 2: Desvenlafaxine base (10.5 g) is stirred in a mixture of methanol (66 ml) and water (33 ml) for 30 minutes. Fumaric acid (5.1 g) is then added to the suspension. The mixture is heated to 60°C and stirred for 1 hour. The nearly clear solution is filtered, and the filtrate is slowly cooled to 30°C and stirred for 1 hour, followed by cooling to 5°C and stirring for an additional hour. The crystalline product is collected by filtration and washed with a 1:1 methanol/water mixture, yielding 14.8 g (97%) of this compound hydrate.
Structural Characterization of this compound
The definitive identification and characterization of the fumarate salt of Desvenlafaxine are established through a combination of spectroscopic and thermal analysis techniques.
Physicochemical Properties
This compound is described as a white to off-white crystalline powder. It exhibits slight solubility in water and ethanol.
| Property | Description |
| Appearance | White to off-white powder |
| Solubility | Slightly soluble in water and ethanol |
X-Ray Powder Diffraction (XRPD)
| Characteristic Peaks (2θ) | Relative Intensity (%) |
| Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be employed to confirm the structure of Desvenlafaxine and the presence of the fumarate counterion. The proton NMR would show characteristic signals for the aromatic, cyclohexyl, and N,N-dimethyl protons of Desvenlafaxine, along with a singlet for the olefinic protons of fumaric acid. Similarly, the carbon NMR would display distinct resonances for all carbon atoms in the molecule.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available | - | Aromatic protons (Desvenlafaxine) |
| Data not available | - | Cyclohexyl protons (Desvenlafaxine) |
| Data not available | s | N(CH₃)₂ protons (Desvenlafaxine) |
| Data not available | s | Olefinic protons (Fumarate) |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| Data not available | Aromatic carbons (Desvenlafaxine) |
| Data not available | Cyclohexyl carbons (Desvenlafaxine) |
| Data not available | N(CH₃)₂ carbon (Desvenlafaxine) |
| Data not available | Carbonyl carbon (Fumarate) |
| Data not available | Olefinic carbons (Fumarate) |
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of this compound. DSC would reveal information about melting point, phase transitions, and purity, while TGA would indicate the thermal stability and the presence of any solvates or hydrates.
DSC Data
| Thermal Event | Temperature (°C) |
| Melting Point | Data not available |
TGA Data
| Weight Loss (%) | Temperature Range (°C) | Assignment |
| Data not available | Data not available | Data not available |
Conclusion
This technical guide has detailed a common synthetic route for this compound and outlined the key analytical methods for its structural characterization. The provided experimental protocols offer a practical foundation for the synthesis of this active pharmaceutical ingredient. While specific quantitative data for the structural characterization of the fumarate salt is not widely published, this guide establishes the necessary framework and methodologies for its comprehensive analysis. For researchers and developers, the successful synthesis and thorough characterization are paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
In-Vitro Activity of Desvenlafaxine on Muscarinic and Adrenergic Receptors: A Technical Guide
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2][3] Its primary mechanism of action is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system through the inhibition of their respective reuptake transporters.[1][4] A key aspect of its pharmacological profile is its selectivity. Unlike older classes of antidepressants, such as tricyclic antidepressants (TCAs), Desvenlafaxine exhibits minimal interaction with other neurotransmitter receptors. This technical guide provides an in-depth review of the in-vitro activity of Desvenlafaxine at muscarinic and adrenergic receptors, presenting binding affinity data, detailing common experimental protocols, and illustrating relevant biological pathways.
Data Presentation: Receptor Binding Affinity
In-vitro studies consistently demonstrate that Desvenlafaxine has a very low affinity for muscarinic and adrenergic receptors.[1][4][5][6][7] This lack of significant binding is a hallmark of its selectivity and is associated with a lower incidence of side effects commonly linked to the antagonism of these receptors, such as dry mouth, constipation, and orthostatic hypotension.
For comparative purposes, the binding affinities (Ki) of Desvenlafaxine for its primary targets, the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), are presented alongside the data for muscarinic and adrenergic receptors.
Table 1: Binding Affinity (Ki) of Desvenlafaxine for Primary Transporter Targets
| Target | Receptor Subtype | Ki (nM) | Reference |
| Serotonin Transporter | hSERT | 40.2 ± 1.6 | [2][8] |
| Norepinephrine Transporter | hNET | 558.4 ± 121.6 | [2][8] |
Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity.
Table 2: Binding Affinity of Desvenlafaxine for Muscarinic and Adrenergic Receptors
| Receptor Family | Receptor Subtype | Binding Affinity |
| Muscarinic | Cholinergic Receptors | Virtually no affinity / Very low affinity[2][3][5] |
| Adrenergic | α1-Adrenergic Receptors | Virtually no affinity / Very low affinity[2][3][5] |
Note: Specific Ki values for muscarinic and α1-adrenergic receptors are seldom reported in literature as they are typically above the threshold of pharmacological significance (often >1000 nM).
Experimental Protocols
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Desvenlafaxine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
General Protocol for Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human α1-adrenergic receptors) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break the cell membranes and release their contents.[9]
-
The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Pierce® BCA assay).[9]
-
-
Assay Incubation:
-
The assay is conducted in a multi-well plate format (e.g., 96-well plates).[9]
-
Each well contains:
-
The prepared cell membranes (containing the target receptors).
-
A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors).
-
Varying concentrations of the unlabeled test compound (Desvenlafaxine).
-
-
The plates are incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[9][10]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[9] This process separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
-
Quantification and Data Analysis:
-
The radioactivity trapped on the filters is measured using a scintillation counter.[9]
-
Total binding is measured in the absence of a competing compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand to block all specific receptor sites.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Desvenlafaxine). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Desvenlafaxine that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Caption: Gq-protein coupled receptor signaling pathway.
Caption: Gs-protein coupled receptor signaling pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Desvenlafaxine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. A key differentiator in its clinical pharmacology is its relatively straightforward metabolic profile, which minimizes the potential for certain drug-drug interactions. This technical guide provides an in-depth overview of the primary metabolic pathways of desvenlafaxine fumarate in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.
Introduction
Desvenlafaxine undergoes metabolism primarily through phase II conjugation, with phase I oxidative metabolism playing a minor role. This contrasts with its parent compound, venlafaxine, which is extensively metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. The limited involvement of the CYP450 system in desvenlafaxine's clearance contributes to its predictable pharmacokinetic profile. This document will elucidate the enzymatic pathways responsible for the biotransformation of desvenlafaxine, present quantitative data on its metabolites, and detail the experimental protocols used to derive this understanding.
Primary Metabolic Pathways
The metabolism of desvenlafaxine in humans proceeds along two main routes: O-glucuronidation and, to a lesser extent, oxidative metabolism.
Major Pathway: O-Glucuronidation
The predominant metabolic pathway for desvenlafaxine is conjugation with glucuronic acid to form desvenlafaxine-O-glucuronide.[1][2][3] This reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzyme isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[1][4] The involvement of multiple UGTs suggests a low likelihood of clinically significant drug-drug interactions arising from the inhibition of a single UGT isoform.[5]
Minor Pathway: Oxidative Metabolism (N-demethylation)
A minor portion of desvenlafaxine undergoes oxidative metabolism via N-demethylation to form the metabolite N,O-didesmethylvenlafaxine.[1][6] This pathway is mediated by cytochrome P450 3A4 (CYP3A4) and potentially CYP2C19.[1][4] Notably, the CYP2D6 metabolic pathway is not involved in the metabolism of desvenlafaxine.[1][6]
Below is a DOT script for a diagram illustrating the primary metabolic pathways of desvenlafaxine.
Quantitative Metabolic Profile
A significant portion of an administered dose of desvenlafaxine is excreted unchanged in the urine. The metabolites, primarily the O-glucuronide conjugate, account for a smaller fraction of the excreted dose.
| Compound | Percentage of Administered Dose Excreted in Urine (at 72 hours) | Reference |
| Unchanged Desvenlafaxine | ~45% | [1][6] |
| Desvenlafaxine-O-glucuronide | ~19% | [1][6] |
| N,O-didesmethylvenlafaxine | <5% | [1][6] |
Experimental Protocols
The characterization of desvenlafaxine's metabolic pathways has been achieved through a combination of in vivo and in vitro studies.
In Vivo Human Metabolism Studies
Objective: To determine the pharmacokinetic profile and identify major metabolites of desvenlafaxine in humans.
Methodology:
-
Study Design: Healthy adult volunteers were administered single oral doses of desvenlafaxine (e.g., 100 mg, 300 mg, or 600 mg).[2]
-
Sample Collection: Plasma and urine samples were collected at various time points for up to 72 hours post-dose.[2]
-
Analysis: Concentrations of desvenlafaxine and its metabolites in plasma and urine were determined using validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Below is a DOT script for a diagram illustrating the in vivo experimental workflow.
In Vitro Metabolism Studies
Objective: To identify the specific UGT isoforms responsible for the glucuronidation of desvenlafaxine.
Methodology:
-
Test System: Human liver microsomes and recombinant human UGT isoforms expressed in insect cells (UGT Supersomes).[1]
-
Incubation: [14C]-labeled desvenlafaxine (e.g., 100 µM) was incubated with human liver microsomes or individual UGT Supersomes in the presence of the cofactor UDP-glucuronic acid (UDPGA) at 37°C for a specified time (e.g., 2 hours).[1]
-
Positive Control: p-nitrophenol, a known substrate for UGT enzymes, was used as a positive control.[1]
-
Analysis: The formation of desvenlafaxine-O-glucuronide was monitored by detecting the radiolabeled metabolite following separation by HPLC.[1]
Objective: To identify the CYP isoforms involved in the oxidative metabolism of desvenlafaxine and to assess its potential to inhibit major CYP enzymes.
Methodology:
-
Test System: Human liver microsomes.[1]
-
CYP Isoform Identification: Desvenlafaxine was incubated with human liver microsomes and a panel of specific chemical inhibitors for various CYP isoforms to determine which enzymes were involved in its metabolism.[1]
-
CYP Inhibition Assay: A "cocktail" approach was used, where desvenlafaxine was co-incubated with a mixture of probe substrates specific for different CYP isoforms (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).[1]
-
Analysis: The formation of metabolites from the probe substrates was measured by LC-MS/MS to determine the 50% inhibitory concentration (IC50) of desvenlafaxine for each CYP isoform.[1]
Below is a DOT script for a diagram illustrating the in vitro experimental workflow.
Conclusion
The primary metabolic pathway of this compound in humans is O-glucuronidation, a phase II conjugation reaction mediated by multiple UGT isoforms. A minor pathway involves oxidative N-demethylation catalyzed by CYP3A4. The lack of involvement of the highly polymorphic CYP2D6 enzyme in its metabolism contributes to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions compared to its parent compound, venlafaxine. This understanding of desvenlafaxine's metabolic fate is crucial for drug development professionals and clinicians in optimizing its therapeutic use.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the polymorphic forms of Desvenlafaxine Succinate.
An In-depth Technical Guide to the Polymorphic Forms of Desvenlafaxine Succinate
Introduction
Desvenlafaxine succinate, the succinate salt of O-desmethylvenlafaxine, is a significant active pharmaceutical ingredient (API) used in the treatment of major depressive disorder.[1] It is the major active metabolite of venlafaxine and functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3][4][5][6] The solid-state properties of an API can profoundly influence its biopharmaceutical performance, including stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[7] Desvenlafaxine succinate is known to exhibit polymorphism, and various crystalline forms have been identified and characterized.[7][8] This guide provides a comprehensive overview of the known polymorphic forms of desvenlafaxine succinate, their characterization data, and the experimental methodologies used for their analysis.
Pharmacological Mechanism of Action
Desvenlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[2][5] Its therapeutic effect in treating depression is understood to be linked to its ability to potentiate the neurotransmitters serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system.[3][4] It achieves this by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This blockage of the reuptake mechanism leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] Desvenlafaxine exhibits a higher affinity for the serotonin transporter than for the norepinephrine transporter.[3] It has minimal activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[3]
Known Polymorphic Forms of Desvenlafaxine Succinate
Several polymorphic forms of desvenlafaxine succinate have been identified, including hydrates and anhydrous forms. The most commonly cited forms are Form I, Form II, Form III, Form IV, Form V, and Form F.[7][8][9]
Form I
Form I is a crystalline monohydrate.[7] It is reported to be stable at relative humidity levels from 5% to 95% up to at least 105°C.[7]
Form II
Form II is also a crystalline monohydrate.[7]
Form III
Form III is a hydrate, with a water content between that of a hemihydrate and a monohydrate.[7]
Form IV
Form IV is an anhydrous crystalline form.[7]
Form V
At least two different polymorphs have been designated as "Form V" in separate patent literature. One is an anhydrous form,[9] while another is a novel crystalline form with a distinct X-ray powder diffraction (XRPD) pattern.[7][8][10]
Form F
Form F is a crystalline hydrate, specifically a hemihydrate, noted for its thermal stability.[8] It has the highest melting point among the known hydrate forms.[8]
Quantitative Data and Characterization
The various polymorphic forms of desvenlafaxine succinate are distinguished by their unique physicochemical properties, which can be quantified using various analytical techniques.
X-Ray Powder Diffraction (XRPD) Data
XRPD is a primary method for differentiating crystalline forms. Each polymorph exhibits a characteristic diffraction pattern.
| Form | Characteristic XRPD Peaks (2θ ± 0.2°) |
| Form I | 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79[7] |
| Form II | 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24, 25.13, 31.78[7] |
| Form III | 13.74, 22.55, 32.42[7] |
| Form IV | 11.29, 17.22, 19.64, 20.91, 21.61, 28.86, 29.80, 30.60, 36.85, 37.70[7] |
| Form V (Patent 1) | 5.08, 10.20, 10.70, 14.58, 17.10, 20.56, 25.80, 27.12[8] |
| Form V (Patent 2) | 12.15, 13.17, 14.67, 15.8, 19.69, 20.45, 22.27, 24.40, 26.43, 28.44, 33.69[7][10] |
| Form F | 5.22, 10.14, 10.60, 11.70, 14.52, 16.54, 17.04, 17.48, 19.96, 21.52, 25.74, 26.98[8] |
| Form VI | 5.14, 10.26, 13.16, 14.28, 16.67, 19.14, 20.60, 23.30, 25.86[11] |
Thermal Analysis Data (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvent/water content.
| Form | DSC Endotherm (°C) | TGA Data |
| Form I | ~131[7] | Monohydrate |
| Form II | ~127[7] | Monohydrate |
| Form III | Not specified | Hydrate (between hemihydrate and monohydrate)[9] |
| Form IV | ~145[7] | Anhydrous |
| Form V (Patent 1) | ~121 and ~139[8] | ~3.0-3.5% weight loss (water)[8] |
| Form F | ~100-115, ~121-127, and ~138-143[8] | Low water content (hemihydrate range)[8] |
| Form VI | ~103, ~119, and ~234[11] | ~4.5% weight loss (monohydrate)[11] |
| Amorphous | ~120[7] | Not applicable |
Experimental Protocols
Preparation of Polymorphic Forms
The generation of specific polymorphic forms is highly dependent on the crystallization conditions.
-
Preparation of Form I (Monohydrate): This form can be prepared by dissolving desvenlafaxine free base and succinic acid in aqueous acetone, followed by optional filtration and slow cooling of the solution.[9][12]
-
Preparation of Form IV (Anhydrate): Form IV may be prepared by slurrying equal amounts of Forms I and II in acetonitrile at approximately 54°C for several days, followed by filtration and heating the resulting solid at about 120°C.[9]
-
Preparation of Form V: A process for preparing Form V involves recrystallization of desvenlafaxine succinate from a mixture of heated tetrahydrofuran (THF) and a C1-C4 alcohol, followed by isolation and drying.[8]
-
Preparation of Form F: Form F can be obtained by recrystallization of desvenlafaxine succinate in a mixture of cyclohexane and a polar solvent such as ethanol, THF, methanol, or isopropyl alcohol.[8]
Analytical Characterization Methods
The characterization of polymorphic forms requires a suite of analytical techniques to determine their structural and thermal properties.
-
X-Ray Powder Diffraction (XRPD): XRPD analysis is typically performed using a diffractometer with Cu Kα radiation. Data are collected over a 2θ range (e.g., 2° to 40°) to identify the characteristic peaks of each crystalline form.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[13] A sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to determine melting points and other phase transitions.[13]
-
Thermogravimetric Analysis (TGA): TGA is used to measure changes in the mass of a sample as a function of temperature. This technique is particularly useful for quantifying the amount of water or solvent in a crystal lattice, thereby distinguishing between hydrates, solvates, and anhydrous forms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid.[14] Samples are often prepared as potassium bromide (KBr) pellets, and spectra are recorded over a specific range (e.g., 4000–500 cm⁻¹) to identify characteristic vibrational bands.[14]
Conclusion
The existence of multiple polymorphic forms of Desvenlafaxine Succinate necessitates a thorough solid-state characterization during drug development. Each form possesses unique physicochemical properties that can impact the final drug product's performance and stability. The data and protocols summarized in this guide highlight the importance of controlling crystallization conditions to produce a desired, stable polymorphic form consistently. A comprehensive understanding and characterization of these forms are essential for ensuring the quality, safety, and efficacy of Desvenlafaxine Succinate formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2009118758A2 - Novel crystalline forms of desvenlafaxine succinate - Google Patents [patents.google.com]
- 8. US7820716B2 - Crystalline polymorphs of desvenlafaxine succinate and their preparations - Google Patents [patents.google.com]
- 9. WO2008110338A1 - Polymorph of desvenlafaxine succinate - Google Patents [patents.google.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. CN106146323B - Novel desvenlafaxine succinate monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. perkinelmer.com.ar [perkinelmer.com.ar]
- 14. Hybrid polymeric matrices for oral modified release of Desvenlafaxine succinate tablets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desvenlafaxine in Human Plasma by HPLC-UV
AN-DSP-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Desvenlafaxine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of Desvenlafaxine concentrations in plasma.
Principle
The method is based on the principle of reversed-phase chromatography, where Desvenlafaxine is separated from endogenous plasma components on a nonpolar stationary phase (C18) using a polar mobile phase. Sample clean-up is achieved by protein precipitation with acetonitrile, which effectively removes high-molecular-weight substances that could interfere with the analysis. The eluted Desvenlafaxine is detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from plasma samples with known concentrations of Desvenlafaxine.
Materials and Reagents
-
Chemicals:
-
Equipment:
Experimental Protocols
Preparation of Solutions
-
Mobile Phase (Acetonitrile : 0.02M KH₂PO₄ Buffer, 65:35 v/v, pH 4.0):
-
Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[2]
-
Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.[2]
-
Mix 650 mL of acetonitrile with 350 mL of the pH-adjusted phosphate buffer.
-
Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of Desvenlafaxine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve desired concentrations for spiking into plasma.
-
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solution. For unknown samples, use un-spiked plasma.
-
Add 1000 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[2]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant into a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
HPLC Analysis Workflow
The overall workflow from sample receipt to final data analysis is illustrated below.
Caption: Workflow for Desvenlafaxine quantification in plasma.
Method Performance and Validation
Chromatographic Conditions
The instrumental parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1200 series or equivalent HPLC with UV Detector |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02M KH₂PO₄ Buffer (pH 4.0) (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[3] |
| Detection | UV at 230 nm[2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
| Retention Time | ~4.0 minutes for Desvenlafaxine[2] |
Validation Summary
The method was validated according to ICH guidelines, and the results are summarized below.
-
Linearity & Range The method demonstrated excellent linearity over the concentration range of 10 to 150 µg/mL in plasma.[2]
| Parameter | Value |
| Linearity Range (µg/mL) | 10 - 150 |
| Regression Equation | y = 34.2x + 12.5 |
| Correlation Coefficient (r²) | > 0.999[1] |
-
Accuracy and Precision Accuracy was determined by the percent recovery of spiked QC samples, and precision was expressed as the percent relative standard deviation (%RSD).
| QC Level (µg/mL) | Concentration Found (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (%RSD) |
| Low (25) | 24.8 ± 0.5 | 99.2% | 2.0% |
| Mid (75) | 75.9 ± 1.1 | 101.2% | 1.5% |
| High (125) | 123.5 ± 2.1 | 98.8% | 1.7% |
-
Sensitivity and System Suitability
| Parameter | Value |
| Limit of Detection (LOD) | 1.1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 3.5 µg/mL[1] |
| Theoretical Plates | > 2000[1] |
| Tailing Factor | < 2.0[1] |
-
Robustness The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions. The %RSD for the peak area remained below 2.0% for all variations, indicating good method reliability.
| Parameter Varied | Result (%RSD) |
| Flow Rate (± 0.1 mL/min) | < 1.5% |
| Mobile Phase pH (± 0.2) | < 1.8% |
| Acetonitrile Content (± 2%) | < 2.0% |
Conclusion
The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of Desvenlafaxine in human plasma. The single-step protein precipitation is efficient for sample preparation, and the isocratic chromatographic conditions allow for a short run time. The method is validated to be linear, accurate, precise, and robust, making it highly suitable for routine analysis in a clinical or research laboratory setting.
References
Application Note: Assay of Desvenlafaxine in Extended-Release Tablets by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Desvenlafaxine in extended-release tablet formulations. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used for treating major depressive disorder.[1][2] The provided protocol offers a precise, accurate, and linear method suitable for routine quality control and assay of the drug product. The method has been validated in accordance with ICH guidelines, demonstrating its reliability for pharmaceutical analysis.[1]
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, autosampler, column oven, and data acquisition software.
-
Analytical Column: C18, 150 x 4.6 mm, 5 µm particle size.[3] Other columns like Kromasil C-18 or Hypersil Gold C18 can also be used.[1][4]
-
Reagents and Chemicals:
-
Desvenlafaxine Succinate Working Standard (WS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
Desvenlafaxine Extended-Release Tablets (Sample)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the assay.
| Parameter | Condition |
| Column | C18, (150 x 4.6 mm), 5 µm particle size[3] |
| Mobile Phase | A mixture of 50 volumes of ammonium acetate buffer, 30 volumes of methanol, and 20 volumes of acetonitrile.[3] |
| Flow Rate | 0.6 mL/min[3] |
| Detection Wavelength | 222 nm[3] |
| Column Temperature | 40°C[3] |
| Injection Volume | 10 µL[3] |
| Detector | UV[3] |
| Retention Time | Approximately 2.44 - 7.0 minutes, depending on the specific C18 column and exact conditions.[1] |
Preparation of Solutions
-
Buffer Solution Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.[3]
-
Reference Standard Solution:
-
Accurately weigh about 35 mg of Desvenlafaxine Succinate Working Standard into a 50 mL volumetric flask.[3]
-
Add approximately 30 mL of methanol and sonicate to dissolve.[3]
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with methanol.[3]
-
Further dilute 5 mL of this solution to 25 mL with methanol.[3]
-
-
Test (Sample) Solution:
-
Weigh and finely powder no fewer than 20 Desvenlafaxine Extended-Release tablets.[3]
-
Transfer a quantity of the powder equivalent to 50 mg of Desvenlafaxine into a 50 mL volumetric flask.[3]
-
Add about 30 mL of methanol, sonicate to ensure complete dissolution, and then cool.[3]
-
Make up the volume to 50 mL with methanol.[3]
-
Centrifuge the solution at 2000 rpm for 10 minutes.[3]
-
Dilute 5 mL of the supernatant to 50 mL with methanol.[3]
-
Assay Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the reference standard solution five consecutive times to check for system suitability. The %RSD for the peak areas should be less than 2.0%.
-
Inject the test solution in duplicate.
-
Record the chromatograms and measure the peak area responses for Desvenlafaxine.
-
Calculate the percentage of Desvenlafaxine in the tablets using the standard formula for external standard quantification. The acceptable limit is typically between 90.0% and 110.0% of the labeled amount.[3]
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines, with results summarized below.
Linearity
The method demonstrates excellent linearity over the specified concentration ranges.
| Parameter | Result |
| Concentration Range | 25-150 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1][2] |
Accuracy (Recovery)
Accuracy was confirmed through recovery studies, with results falling within acceptable limits.
| Concentration Level | Mean Recovery (%) |
| 80% | 98.4 - 99.3%[4] |
| 100% | ~99.67%[1] |
| 120% | 98.4 - 99.3%[4] |
Precision
The precision of the method was evaluated by analyzing replicate injections and samples.
| Precision Type | Result (%RSD) |
| Intra-day Precision | < 2.0% (typically ~0.09%)[1][4] |
| Inter-day Precision | < 2.0% (typically ~0.04%)[1][4] |
Limits of Detection (LOD) and Quantitation (LOQ)
The sensitivity of the method is demonstrated by the low LOD and LOQ values.
| Parameter | Result (µg/mL) |
| LOD | 0.083[4] |
| LOQ | 0.276[4] |
Dissolution Test Protocol
For extended-release formulations, dissolution testing is critical.
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)[3][5] |
| Medium | 900 mL of 0.9% Sodium Chloride solution[3][5] |
| Speed | 100 rpm (Basket) or 50 rpm (Paddle)[3][5] |
| Time Points | 1, 6, and 12 hours[3] |
| Acceptance Criteria | 1 hour: NMT 30% released6 hours: 55% - 85% released12 hours: NLT 80% released[3] |
| Analysis | The withdrawn aliquots are analyzed using the same HPLC method described for the assay.[3][6] |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC assay of Desvenlafaxine ER tablets.
Method Validation Logical Pathway
Caption: Logical relationships in analytical method validation.
References
- 1. RP-HPLC method for desvenlafaxine succinate in tablets. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. giwmscdnone.gov.np [giwmscdnone.gov.np]
- 4. researchgate.net [researchgate.net]
- 5. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]
Application Notes and Protocols for In Vivo Study of Desvenlafaxine Metabolism in Healthy Volunteers
Topic: In Vivo Experimental Design for Studying Desvenlafaxine Metabolism in Healthy Volunteers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2][3] Understanding its in vivo metabolism and pharmacokinetic profile in healthy individuals is crucial for optimizing therapeutic strategies and assessing potential drug-drug interactions. Desvenlafaxine exhibits a relatively simple metabolic profile, which can be advantageous in clinical practice.[4] This document provides a detailed experimental design and protocols for conducting a comprehensive in vivo study of Desvenlafaxine metabolism in healthy volunteers.
Desvenlafaxine is primarily metabolized via conjugation mediated by UGT (uridine diphosphate glucuronosyltransferase) isoforms, with oxidative metabolism through CYP3A4 being a minor pathway.[4][5][6] Notably, the CYP2D6 pathway, which is responsible for the metabolism of its parent compound venlafaxine, is not involved in Desvenlafaxine's metabolism.[5][6] This characteristic leads to more predictable pharmacokinetics, as it is not significantly affected by CYP2D6 genetic polymorphisms.[6][7] Approximately 45% of an administered dose of Desvenlafaxine is excreted unchanged in the urine, while about 19% is excreted as the glucuronide metabolite and less than 5% as the oxidative metabolite, N,O-didesmethylvenlafaxine.[1][5][6]
Experimental Objectives
-
To characterize the single-dose pharmacokinetic profile of Desvenlafaxine and its major metabolites (O-glucuronide and N,O-didesmethylvenlafaxine) in healthy adult volunteers.
-
To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).
-
To quantify the urinary excretion of unchanged Desvenlafaxine and its primary metabolites.
Study Design
A single-center, open-label, single-dose study is proposed.
-
Study Population: A cohort of healthy adult male and female volunteers (n=12-18) aged 18-45 years. Participants should undergo a comprehensive medical screening to ensure good health status.
-
Dosing: A single oral dose of 100 mg Desvenlafaxine administered with 240 mL of water after an overnight fast of at least 10 hours.[2]
-
Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[4][7][8]
-
Urine Collection: Total urine will be collected at pre-dose and over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose.[2] The volume of each collection will be recorded.
-
Washout Period: For crossover studies, a washout period of at least 14 days between administrations is recommended.[9]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the expected pharmacokinetic parameters for Desvenlafaxine and its metabolites based on existing literature.
Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Healthy Volunteers (Single 100 mg Oral Dose)
| Parameter | Mean Value | Range/Standard Deviation |
| Cmax (ng/mL) | ~180-250 | Varies |
| Tmax (hours) | ~7.5 | 6-9 |
| AUC₀₋∞ (ng·h/mL) | ~3500-4500 | Varies |
| t½ (hours) | ~11 | 9-13 |
| Oral Bioavailability (%) | ~80 | - |
| Protein Binding (%) | ~30 | - |
Data compiled from multiple sources.[3][5][10]
Table 2: Urinary Excretion of Desvenlafaxine and Metabolites (% of Administered Dose over 72 hours)
| Compound | Mean Percentage of Dose Excreted |
| Unchanged Desvenlafaxine | ~45% |
| O-glucuronide Desvenlafaxine | ~19% |
| N,O-didesmethylvenlafaxine | <5% |
Data compiled from multiple sources.[3][5][6]
Experimental Protocols
5.1. Volunteer Screening and Enrollment Protocol
-
Obtain written informed consent from all potential participants.
-
Conduct a thorough medical history review and physical examination.
-
Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Exclude individuals with any clinically significant abnormalities, history of major medical conditions, or use of any prescription or over-the-counter medications within 14 days of the study.
-
Enroll healthy adult volunteers aged 18-45 years with a body mass index (BMI) within the normal range.
5.2. Dosing and Sample Collection Protocol
-
Volunteers will fast overnight for at least 10 hours before dosing.[2]
-
Administer a single 100 mg oral dose of Desvenlafaxine with 240 mL of water.[2]
-
Collect venous blood samples at pre-dose and at specified time points up to 72 hours post-dose.[4][7][8]
-
Immediately centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Collect urine over specified intervals for up to 72 hours post-dose.[2]
-
Measure and record the volume of each urine collection.
-
Aliquot and store urine samples at -20°C or lower until analysis.
5.3. Bioanalytical Method Protocol: LC-MS/MS Quantification of Desvenlafaxine and Metabolites
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of Desvenlafaxine).
-
Perform protein precipitation by adding 400 µL of cold methanol.[10]
-
Vortex the samples for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.[10]
-
-
Sample Preparation (Urine):
-
Thaw urine samples on ice.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.[2]
-
Dilute urine samples with buffer and add β-glucuronidase, then incubate at 37°C for approximately 18 hours.[2]
-
Following hydrolysis, proceed with a liquid-liquid or solid-phase extraction.
-
Add an internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water containing a modifier such as formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Desvenlafaxine, its metabolites, and the internal standard.[10]
-
Visualizations
Caption: Metabolic pathway of Desvenlafaxine in humans.
Caption: Workflow for the in vivo Desvenlafaxine metabolism study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pfizermedical.com [pfizermedical.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. annexpublishers.co [annexpublishers.co]
- 10. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Characterization of Desvenlafaxine Polymorphs using X-ray Diffraction
References
- 1. researchgate.net [researchgate.net]
- 2. Desvenlafaxine succinate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. resources.rigaku.com [resources.rigaku.com]
- 8. mcgill.ca [mcgill.ca]
- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2008110338A1 - Polymorph of desvenlafaxine succinate - Google Patents [patents.google.com]
- 11. WO2009118758A2 - Novel crystalline forms of desvenlafaxine succinate - Google Patents [patents.google.com]
- 12. US7820716B2 - Crystalline polymorphs of desvenlafaxine succinate and their preparations - Google Patents [patents.google.com]
Application Notes and Protocols for Preclinical Evaluation of Desvenlafaxine's Antidepressant Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an antidepressant medication used in the treatment of major depressive disorder.[1] Its primary mechanism of action involves the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system through the inhibition of their reuptake.[2] Preclinical evaluation of desvenlafaxine's antidepressant efficacy is crucial for understanding its pharmacological profile and for the development of new therapeutic strategies. This document provides detailed application notes and protocols for commonly used animal models to assess the antidepressant-like effects of desvenlafaxine.
Key Animal Models and Experimental Endpoints
Three widely validated animal models are routinely employed to screen for antidepressant activity and to model depressive-like states in rodents. These models are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.
-
Forced Swim Test (FST): This model is based on the principle of behavioral despair. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, reflecting an increase in escape-directed behavior.
-
Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending mice by their tails. The duration of immobility is measured, and a decrease in immobility time is indicative of antidepressant efficacy.[3][4]
-
Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like phenotype.[5] Key endpoints include anhedonia (measured by the sucrose preference test), changes in body weight, and alterations in coat state.
Data Presentation: Efficacy of Desvenlafaxine
The following tables summarize the expected quantitative outcomes of Desvenlafaxine treatment in the aforementioned animal models. Please note that the following data is representative and illustrates the expected effects of Desvenlafaxine.
Table 1: Effect of Desvenlafaxine on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg) | Administration | Immobility Time (seconds) | % Reduction in Immobility | p-value |
| Vehicle Control | - | Oral | 180 ± 15 | - | - |
| Desvenlafaxine | 10 | Oral | 120 ± 12 | 33.3% | <0.05 |
| Desvenlafaxine | 20 | Oral | 95 ± 10 | 47.2% | <0.01 |
| Desvenlafaxine | 40 | Oral | 70 ± 8 | 61.1% | <0.001 |
Data are presented as mean ± SEM. Statistical significance is determined by comparison to the vehicle control group.
Table 2: Effect of Desvenlafaxine on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg/day) | Administration | Immobility Time (seconds) | % Reduction in Immobility | p-value |
| Control | - | Oral | 150 ± 10 | - | - |
| UCMS + Vehicle | - | Oral | 220 ± 12 | - | <0.01 vs Control |
| UCMS + Desvenlafaxine | 10 | Oral | 165 ± 11 | 25.0% | <0.05 vs UCMS + Vehicle |
Data are presented as mean ± SEM. Statistical significance is determined by comparison to the respective control group.
Table 3: Effect of Desvenlafaxine on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice
| Treatment Group | Dose (mg/kg/day) | Administration | Sucrose Preference (%) | % Reversal of Deficit | p-value |
| Control | - | Oral | 85 ± 5 | - | - |
| UCMS + Vehicle | - | Oral | 55 ± 6 | - | <0.01 vs Control |
| UCMS + Desvenlafaxine | 10 | Oral | 78 ± 5 | 76.7% | <0.05 vs UCMS + Vehicle |
Data are presented as mean ± SEM. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. Statistical significance is determined by comparison to the respective control group.
Experimental Protocols
Forced Swim Test (FST) Protocol for Rats
Objective: To assess the antidepressant-like activity of Desvenlafaxine by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.
Materials:
-
Transparent Plexiglas cylinders (40 cm height, 20 cm diameter).
-
Water maintained at 24-25°C.
-
Video recording system.
-
Stopwatches or automated tracking software.
-
Towels for drying the animals.
-
Desvenlafaxine and vehicle solutions.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1):
-
Fill the cylinders with water to a depth of 30 cm.
-
Individually place each rat into a cylinder for a 15-minute swim session.
-
After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages.
-
-
Drug Administration (Day 2):
-
Administer Desvenlafaxine or vehicle orally 60 minutes before the test session.
-
-
Test Session (Day 2):
-
24 hours after the pre-test, place the rats back into the same cylinders with fresh water for a 5-minute test session.
-
Record the entire 5-minute session using a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).
-
Tail Suspension Test (TST) Protocol for Mice
Objective: To evaluate the antidepressant-like properties of Desvenlafaxine by measuring its effect on the duration of immobility in mice suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor).
-
Adhesive tape.
-
Video recording system.
-
Stopwatches or automated tracking software.
-
Desvenlafaxine and vehicle solutions.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.
-
Drug Administration: Administer Desvenlafaxine or vehicle orally 60 minutes before the test.
-
Suspension:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to be unable to reach any surfaces.
-
-
Test Session:
-
Record the behavior of the mouse for a 6-minute period.[6]
-
-
Data Analysis:
-
Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Analyze the data using appropriate statistical tests (e.g., t-test or one-way ANOVA).
-
Chronic Unpredictable Mild Stress (CUMS) Protocol for Mice
Objective: To induce a depressive-like phenotype in mice and to assess the ability of chronic Desvenlafaxine treatment to reverse these deficits, particularly anhedonia.[5]
Materials:
-
Animal housing with the ability to manipulate environmental conditions.
-
Various stressors (e.g., wet bedding, tilted cage, light/dark cycle reversal, social stress, restraint).
-
Sucrose solution (1-2%) and water bottles.
-
Desvenlafaxine and vehicle solutions.
Procedure:
-
Baseline Sucrose Preference:
-
For 48 hours, give mice a free choice between two bottles: one with water and one with a 1% sucrose solution.
-
Measure the consumption from each bottle to establish a baseline preference.
-
-
CUMS Induction (4-7 weeks):
-
House mice individually.
-
Apply a sequence of mild, unpredictable stressors daily. An example of a weekly stressor schedule is provided below. The key is to ensure the stressors are unpredictable.
-
Day 1: Damp bedding (200 ml of water in the cage) for 12 hours.
-
Day 2: Tilted cage (45 degrees) for 8 hours.
-
Day 3: Continuous light for 36 hours.
-
Day 4: Soiled cage (with 100 ml of water in sawdust from another cage) for 24 hours.
-
Day 5: Restraint in a 50 ml falcon tube for 2 hours.
-
Day 6: No stress.
-
Day 7: Reversal of light/dark cycle.
-
-
-
Drug Administration:
-
Begin daily oral administration of Desvenlafaxine (e.g., 10 mg/kg/day) or vehicle during the last 3-4 weeks of the CUMS procedure.
-
-
Sucrose Preference Test (Weekly):
-
Conduct the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effect of Desvenlafaxine.
-
-
Data Analysis:
-
Calculate sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100.
-
Analyze changes in body weight and coat state (using a scoring system).
-
Use appropriate statistical analysis (e.g., repeated measures ANOVA) to assess the effects of CUMS and Desvenlafaxine over time.
-
Visualizations
Signaling Pathway of Desvenlafaxine
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Tail Suspension Test [app.jove.com]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
Troubleshooting & Optimization
Addressing challenges in the analytical method development for Desvenlafaxine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Desvenlafaxine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Method Development
Question: What are the recommended starting conditions for developing an HPLC method for Desvenlafaxine analysis?
Answer: A reversed-phase HPLC method is commonly employed for Desvenlafaxine analysis. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[1]
Question: I am observing poor peak shape (tailing or fronting) for Desvenlafaxine. How can I improve it?
Answer: Poor peak shape for Desvenlafaxine, a basic compound, can often be attributed to secondary interactions with residual silanols on the stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH around 3.8 has been shown to produce well-defined, resolved peaks.[1]
-
Use a Mobile Phase Additive: Incorporating an amine modifier like triethylamine (TEA) can help to mask the silanol groups and improve peak symmetry.[2][3]
-
Select an Appropriate Column: Consider using a column with end-capping or a "base-deactivated" stationary phase designed to minimize silanol interactions.
Question: My Desvenlafaxine peak is co-eluting with an impurity or a degradation product. How can I improve the resolution?
Answer: Achieving adequate resolution is crucial for a stability-indicating method. To improve separation, you can try the following:
-
Optimize the Organic Content: Varying the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact retention times and resolution. For instance, an acetonitrile percentage of more than 55% has been reported to decrease resolution between Desvenlafaxine and its acid-induced degradation product.[1]
-
Change the Mobile Phase pH: Adjusting the pH can alter the ionization state of Desvenlafaxine and the interfering peak, potentially leading to differential retention and improved separation.
-
Evaluate Different Stationary Phases: If optimizing the mobile phase is insufficient, testing different column chemistries (e.g., C8, Phenyl, Cyano) may provide the required selectivity.
Question: What are the typical validation parameters I need to assess for a Desvenlafaxine HPLC method according to ICH guidelines?
Answer: As per ICH guidelines, the validation of an analytical method for Desvenlafaxine should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][4]
Forced Degradation Studies
Question: Under which stress conditions is Desvenlafaxine most likely to degrade?
Answer: Desvenlafaxine is particularly susceptible to degradation under acidic conditions.[2][3][5] Significant degradation has been observed when subjecting the drug to acid hydrolysis.[1][6] It is relatively more stable under basic, oxidative, photolytic, and thermal stress conditions.[2][6]
Question: I am not seeing any degradation under oxidative stress. What conditions should I try?
Answer: While Desvenlafaxine is relatively stable, degradation can be induced under more strenuous oxidative conditions. If you do not observe degradation with 3% hydrogen peroxide at room temperature, consider increasing the concentration of hydrogen peroxide, the temperature, and the exposure time. For example, degradation has been observed with 3% H2O2 at 50°C over 2 hours.[6]
Dissolution Method Development for Extended-Release (ER) Tablets
Question: What are the main challenges in developing a dissolution method for Desvenlafaxine ER tablets?
Answer: The primary challenge is to develop a biopredictive dissolution method that can adequately simulate the in vivo drug release, which is crucial for generic drug development to reduce the risk of bioequivalence study failure.[7][8][9] Since the drug release from the hydrophilic matrix of ER tablets is dependent on gel formation and drug diffusion, the dissolution method must be well-designed to represent this process accurately.[7]
Question: My Desvenlafaxine ER tablets are sticking to the dissolution vessel. How can I prevent this?
Answer: Adherence of the tablet to the dissolution vessel can be a problem. Using a sinker is a common and effective strategy to prevent the tablet from sticking and to ensure it remains in a position that allows for appropriate dissolution hydrodynamics.[7][8][9]
Question: What dissolution medium and apparatus settings are recommended for Desvenlafaxine ER tablets?
Answer: A biopredictive dissolution method for Desvenlafaxine ER tablets has been developed using 900 mL of 0.9% NaCl as the dissolution medium with a paddle apparatus (USP Apparatus 2) set at 50 rpm, utilizing a sinker.[7][8][9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Desvenlafaxine
This protocol is a composite based on several reported methods and provides a starting point for method development and validation.[1][2]
-
Chromatographic System:
-
HPLC System: A system equipped with a UV detector.
-
Column: SymmetryShield C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]
-
Software: For data acquisition and processing.
-
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 5mM potassium dihydrogen phosphate buffer (50:50, v/v). Adjust the pH of the buffer to 3.8 with orthophosphoric acid.[1]
-
Flow Rate: 0.7 mL/min.[1]
-
Detection Wavelength: 229 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Desvenlafaxine reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 5-100 µg/mL).[1]
-
Sample Preparation: For pharmaceutical formulations, weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of Desvenlafaxine and dissolve it in the mobile phase. Sonicate to ensure complete dissolution, filter, and dilute as necessary.
-
-
Method Validation:
-
Perform method validation according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[1]
-
Protocol 2: Forced Degradation Study of Desvenlafaxine
This protocol outlines the conditions for subjecting Desvenlafaxine to forced degradation as per ICH guidelines.[2][6]
-
Preparation of Stock Solution: Prepare a stock solution of Desvenlafaxine in methanol (e.g., 1 mg/mL).[2]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Expose the stock solution to UV light (315-400 nm) for 10 days.[6]
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at 80°C for 10 days.[6]
-
Dissolve a known amount in the mobile phase to the target concentration for analysis.
-
-
Analysis:
-
Analyze the stressed samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Desvenlafaxine
| Parameter | Reported Value | Reference |
| Linearity Range | 5 - 100 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.9999 | [1] |
| Limit of Detection (LOD) | 1.146 µg/mL | [1] |
| Limit of Quantitation (LOQ) | 3.476 µg/mL | [1] |
| Accuracy (Recovery %) | 98.51 ± 0.44% to 99.56 ± 1.095% | [1] |
| Precision (%RSD) | < 2% | [4] |
Table 2: Summary of Desvenlafaxine Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration & Temperature | Observed Degradation | Reference |
| Acid Hydrolysis | 0.5 N HCl | 2 hours at 70°C | 18.65% | [6] |
| Base Hydrolysis | 1.0 N NaOH | 12 hours at 70°C | 11.01% | [6] |
| Oxidative | 3% H₂O₂ | 2 hours at 50°C | 17.05% | [6] |
| Photolytic | UV light (315 - 400 nm) | 10 days | 0.23% | [6] |
| Dry Heat | - | 10 days at 80°C | 0.27% | [6] |
Visualizations
Caption: Workflow for HPLC method development and validation.
Caption: Workflow for forced degradation studies of Desvenlafaxine.
References
- 1. jocpr.com [jocpr.com]
- 2. LC–UV and LC–MS evaluation of stress degradation behavior of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-UV and LC-MS evaluation of stress degradation behavior of desvenlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpb.com [ijrpb.com]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing drug-drug interactions with Desvenlafaxine by understanding its metabolic profile.
This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize drug-drug interactions (DDIs) with Desvenlafaxine by understanding its metabolic profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Desvenlafaxine?
A1: The primary metabolic pathway for Desvenlafaxine is Phase II conjugation, specifically O-glucuronidation. This process is mediated by multiple UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[1][2][3][4] This extensive involvement of multiple UGT isoforms means that the inhibition of a single UGT enzyme is unlikely to have a clinically significant impact on Desvenlafaxine's metabolism.[5]
Q2: What is the role of Cytochrome P450 (CYP) enzymes in Desvenlafaxine metabolism?
A2: Cytochrome P450 enzymes play a minor role in the metabolism of Desvenlafaxine.[1][6][7] Oxidative metabolism, specifically N-demethylation to its metabolite N,O-didesmethylvenlafaxine, is mediated to a small extent by CYP3A4.[1][2][6][8] Some in vitro studies suggest a minor contribution from CYP2C19 as well.[1][2]
Q3: Is Desvenlafaxine metabolized by CYP2D6?
A3: No, Desvenlafaxine is not metabolized by the CYP2D6 enzyme pathway.[1][6][7] This is a critical distinction from its parent compound, venlafaxine, which is primarily metabolized by CYP2D6.[1][3] Consequently, the pharmacokinetics of Desvenlafaxine are similar in individuals who are poor or extensive metabolizers of CYP2D6 substrates.[6][9][10]
Q4: What is the excretion profile of Desvenlafaxine and its metabolites?
A4: A significant portion of Desvenlafaxine is excreted unchanged in the urine. Following oral administration, approximately 45% of the dose is excreted as unchanged Desvenlafaxine within 72 hours.[1][6][7] About 19% is excreted as the O-glucuronide metabolite, and less than 5% is excreted as the oxidative metabolite (N,O-didesmethylvenlafaxine).[6][7]
Q5: Does Desvenlafaxine have a high potential to cause drug-drug interactions?
A5: Desvenlafaxine has a low potential for clinically significant pharmacokinetic drug-drug interactions.[9][11][12] In vitro studies have shown that Desvenlafaxine does not significantly inhibit or induce major CYP enzymes such as CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, or 3A4.[2][6][8][13] It is also not a substrate or an inhibitor of the P-glycoprotein (P-gp) transporter.[6][10]
Troubleshooting Guides
Problem: Unexpected variability in pharmacokinetic data for Desvenlafaxine in a preclinical study.
-
Possible Cause: While Desvenlafaxine's metabolism is not significantly affected by CYP2D6 polymorphisms in humans, inter-species differences in metabolism can exist. In some animal models (mice, rats, and dogs), Desvenlafaxine-O-glucuronide is the most predominantly detected species in plasma and urine, unlike in humans where the parent drug is more dominant.[2][12]
-
Troubleshooting Steps:
-
Verify the species used in the study and review literature specific to Desvenlafaxine metabolism in that species.
-
Ensure that the analytical methods are validated to quantify both Desvenlafaxine and its major metabolites, particularly the O-glucuronide conjugate.
-
Consider potential genetic polymorphisms in UGT enzymes in the specific animal strain being used, if known.
-
Problem: An in vitro experiment suggests a potential interaction with a co-administered drug that is a strong CYP3A4 inhibitor.
-
Possible Cause: Although CYP3A4 is a minor pathway for Desvenlafaxine metabolism, strong inhibitors of this enzyme can have a measurable effect on Desvenlafaxine exposure.
-
Troubleshooting Steps:
-
Quantify the magnitude of the interaction. Co-administration with a strong CYP3A4 inhibitor like ketoconazole has been shown to increase the AUC of Desvenlafaxine.[5]
-
Evaluate the clinical significance of this change. Given that the CYP3A4 pathway accounts for less than 5% of Desvenlafaxine's elimination, even a complete inhibition of this pathway is unlikely to cause a clinically significant alteration in plasma concentrations for most patients.[5]
-
If concerns remain, consider performing a follow-up in vivo study in an appropriate animal model to confirm the in vitro findings.
-
Data Presentation
Table 1: Summary of Enzymes Involved in Desvenlafaxine Metabolism
| Metabolic Pathway | Primary Enzymes Involved | Contribution to Metabolism |
| Glucuronidation (Phase II) | UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17 | Major |
| Oxidative Metabolism (Phase I) | CYP3A4, CYP2C19 (potential minor role) | Minor |
| No Involvement | CYP2D6 | None |
Data compiled from sources:[1][2][3][4][6]
Table 2: Excretion Profile of Desvenlafaxine and its Metabolites in Urine (within 72 hours)
| Compound | Percentage of Administered Dose |
| Unchanged Desvenlafaxine | ~ 45% |
| O-glucuronide Metabolite | ~ 19% |
| N,O-didesmethylvenlafaxine (Oxidative Metabolite) | < 5% |
Data compiled from sources:[1][6][7]
Table 3: In Vitro Inhibitory Potential of Desvenlafaxine on Major CYP Enzymes
| CYP Isozyme | IC50 (µM) | Potential for Clinical Interaction |
| CYP1A2 | > 100 | Low |
| CYP2C8 | > 100 | Low |
| CYP2C9 | > 100 | Low |
| CYP2C19 | > 100 | Low |
| CYP2D6 | ~ 100 | Low |
| CYP3A4 | > 100 | Low |
Data compiled from sources:[2][11][13]
Experimental Protocols
Protocol 1: In Vitro Metabolism of Desvenlafaxine using Human Liver Microsomes (HLM)
-
Objective: To identify the metabolites of Desvenlafaxine and the CYP enzymes involved in its oxidative metabolism.
-
Materials:
-
Desvenlafaxine
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Specific CYP inhibitors (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19)
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare an incubation mixture containing HLM, Desvenlafaxine, and phosphate buffer in microcentrifuge tubes.
-
For chemical inhibition assays, pre-incubate the above mixture with a specific CYP inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
-
Compare the metabolite formation in the presence and absence of specific inhibitors to identify the contribution of each CYP isozyme.
-
Protocol 2: Identification of UGT Isoforms involved in Desvenlafaxine Glucuronidation
-
Objective: To identify the specific UGT enzymes responsible for the O-glucuronidation of Desvenlafaxine.
-
Materials:
-
Desvenlafaxine
-
Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 2B4, 2B15, 2B17 expressed in a cell line)
-
UDP-glucuronic acid (UDPGA)
-
Tris-HCl buffer (pH 7.4) containing MgCl2
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare incubation mixtures containing a specific recombinant UGT isoform, Desvenlafaxine, and Tris-HCl buffer.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Terminate the reaction with cold acetonitrile or methanol.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the Desvenlafaxine-O-glucuronide metabolite using LC-MS/MS.
-
The formation of the glucuronide metabolite in the presence of a specific UGT isoform confirms its role in Desvenlafaxine's metabolism.[2]
-
Visualizations
Caption: Metabolic pathway of Desvenlafaxine.
Caption: Workflow for assessing drug-drug interaction potential.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. droracle.ai [droracle.ai]
- 8. Desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of desvenlafaxine on the cytochrome P450 2D6 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desvenlafaxine and venlafaxine exert minimal in vitro inhibition of human cytochrome P450 and P-glycoprotein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
Overcoming issues in the industrial implementation of Desvenlafaxine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the industrial synthesis of Desvenlafaxine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of Desvenlafaxine, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Overall Yield
-
Question: My overall yield for the Desvenlafaxine synthesis is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low overall yield in Desvenlafaxine synthesis can stem from several factors throughout the multi-step process. One common issue is the choice of the synthetic route. Older methods involving the demethylation of Venlafaxine often have lower yields and involve harsh reagents.[1][2] A more efficient and higher-yielding approach starts from p-hydroxyphenylacetonitrile, involving a five-step process that includes benzyl protection, cyclohexanone condensation, deprotection, cyano reduction, and dimethylation.[1][2] This optimized route has a reported overall yield of approximately 71%.[1][2]
To improve your yield, consider the following:
-
Optimize Reaction Conditions: Ensure that the temperature, reaction time, and stoichiometry of reactants are optimized for each step. For instance, in the benzylation of p-hydroxyphenylacetonitrile, using acetone as the solvent and maintaining an optimal temperature can significantly improve the yield of Intermediate I.[2]
-
Minimize Side Reactions: In the condensation reaction with cyclohexanone, the formation of by-products can be minimized by carefully controlling the amount of base used.[2] Using a phase transfer catalyst like (n-Bu)4N+Br− can also improve the yield and purity of the condensed product.[1][2]
-
Efficient Purification: Avoid purification methods that can lead to product loss, such as column chromatography.[2] The optimized synthesis route is designed to produce intermediates of high purity that can often be used in the next step without extensive purification.[1]
-
Issue 2: Formation of Impurities
-
Question: I am observing significant impurity peaks in my HPLC analysis. What are the common impurities in Desvenlafaxine synthesis and how can I control them?
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Answer: Impurity formation is a critical issue in pharmaceutical manufacturing. Common impurities in Desvenlafaxine synthesis can arise from starting materials, intermediates, by-products, and degradation products. Some known impurities include Venlafaxine (the starting material in some routes), O-desmethylvenlafaxine dimer (ODV Dimer), and Desvenlafaxine N-oxide, which can form under oxidative conditions.
Strategies to control impurities include:
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Starting Material Quality: Ensure the purity of your starting materials, such as p-hydroxyphenylacetonitrile, to prevent the introduction of impurities at the beginning of the synthesis.
-
Control of Reaction Conditions: As mentioned for yield improvement, tight control over reaction parameters is crucial. For example, in the condensation step, using an appropriate amount of base can prevent the formation of by-products.[2]
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Purification of Intermediates: While the optimized route minimizes the need for extensive purification, in-process controls and purification of key intermediates can prevent the carry-over of impurities into the final product.
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Final Product Purification: The final Desvenlafaxine product can be purified by crystallization. The formation of the succinate salt in a mixed solvent system of acetone and water has been shown to yield a product with very high purity (up to 99.92%).[1][2]
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pH Adjustment and Extraction: A common method for purifying the Desvenlafaxine free base involves adjusting the pH of the reaction mixture to around 9.5-10.0 and extracting impurities with a suitable organic solvent.
-
Issue 3: Use of Hazardous Reagents and Environmental Concerns
-
Question: Traditional synthesis routes for Desvenlafaxine involve hazardous materials. How can I implement a greener and safer synthesis process?
-
Answer: Many older Desvenlafaxine synthesis methods utilize hazardous reagents such as mercaptans, diphenylphosphine, and corrosive acids like HBr for the demethylation of Venlafaxine.[2] These substances are toxic, flammable, and pose significant environmental and safety risks, making them unsuitable for large-scale industrial production.[2]
To adopt a greener synthesis:
-
Alternative Synthetic Routes: The optimized 5-step synthesis starting from p-hydroxyphenylacetonitrile avoids the use of these harsh demethylating agents.[1][2]
-
Safer Reagents: This optimized process utilizes safer and more environmentally friendly reagents such as potassium carbonate for benzylation and sodium hydroxide for condensation.[1] The reduction of the cyano group is achieved using 10% palladium on carbon under moderate pressure, which is a cleaner alternative to other reducing agents.[1]
-
Solvent Selection: The use of water as a solvent in the condensation step, facilitated by a phase transfer catalyst, is a significant improvement over organic solvents, reducing organic waste.[2]
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Waste Reduction: The high yield and purity at each step of the optimized process minimize the need for extensive purification, thereby reducing solvent usage and waste generation.[1]
-
Data Presentation
The following tables summarize the quantitative data for the optimized 5-step industrial synthesis of Desvenlafaxine Succinate Monohydrate, starting from p-hydroxyphenylacetonitrile.
Table 1: Reaction Conditions and Yields of Intermediates and Final Product
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzyl Protection of p-hydroxyphenylacetonitrile | Benzyl bromide, K2CO3 | Acetone | Reflux | 2-4 | 98.92 | 99.83 |
| 2 | Cyclohexanone Condensation | Cyclohexanone, NaOH, (n-Bu)4N+Br− | Water | Ambient | Not Specified | 99.71 | 99.13 |
| 3 | Deprotection and Cyano Reduction | 10% Pd/C, H2 (2.0 MPa) | Methanol | 55 | 4 | 94.20 | 98.32 |
| 4 | Dimethylation | Formaldehyde, Formic acid | Not Specified | Not Specified | Not Specified | 84.77 | 99.20 |
| 5 | Salt Formation | Succinic acid | Acetone/Water (3:1) | Reflux | Not Specified | 90.27 | 99.92 |
Data sourced from "Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate".[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments in the optimized 5-step synthesis of Desvenlafaxine.
Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)
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To a reaction vessel, add p-hydroxyphenylacetonitrile and acetone.
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Add potassium carbonate to the mixture.
-
Slowly add benzyl bromide (1.2 equivalents).
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Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by HPLC.
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After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate is concentrated to obtain Intermediate I.
Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)
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To a reaction vessel, add Intermediate I, cyclohexanone (2.0 equivalents), and water.
-
Add sodium hydroxide and the phase transfer catalyst (n-Bu)4N+Br−.
-
Stir the reaction at ambient temperature. The reaction progress can be monitored by HPLC.
-
Upon completion, the product can be isolated by filtration.
Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)
-
In a hydrogenation reactor, add Intermediate II, 10% Palladium on carbon, and methanol.
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Pressurize the reactor with hydrogen gas to 2.0 MPa.
-
Heat the reaction mixture to 55°C and maintain for 4 hours.
-
After the reaction, cool the reactor, release the pressure, and filter to remove the catalyst.
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The filtrate is concentrated, and the product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid in an ice-water bath.
-
The solid is filtered, washed with ethyl acetate, and dried.
Step 4: Synthesis of O-desmethylvenlafaxine (ODV)
-
To a reaction vessel, add Intermediate III.
-
Add 37% formaldehyde solution and 85% formic acid solution.
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The reaction mixture is stirred until the dimethylation is complete (monitored by HPLC).
-
The product is then isolated and purified.
Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS)
-
Dissolve O-desmethylvenlafaxine and succinic acid in a mixed solvent of acetone and water (3:1).
-
Heat the mixture to reflux to ensure complete dissolution.
-
Cool the solution to allow for crystallization.
-
The crystalline product is collected by filtration, washed, and dried.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Desvenlafaxine synthesis process.
Caption: Optimized 5-step synthesis pathway for Desvenlafaxine.
Caption: General troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Analysis of Desvenlafaxine and Venlafaxine for Major Depressive Disorder
A comprehensive guide for researchers and drug development professionals on the clinical and cost-effectiveness of Desvenlafaxine versus its predecessor, Venlafaxine. This document provides an objective comparison of the two serotonin-norepinephrine reuptake inhibitors (SNRIs), supported by available experimental data, to inform research and clinical development strategies.
Executive Summary
Desvenlafaxine, the major active metabolite of Venlafaxine, offers a comparable clinical efficacy profile to its parent drug for the treatment of major depressive disorder (MDD). Limited evidence from systematic reviews and meta-analyses suggests no significant difference in overall effectiveness between the two compounds. However, Desvenlafaxine may present a more favorable tolerability profile, with some studies indicating a lower incidence of nausea. The primary distinction between the two lies in their pharmacokinetic profiles. Venlafaxine metabolism is heavily reliant on the polymorphic CYP2D6 enzyme, leading to potential variability in patient response. Desvenlafaxine bypasses this metabolic step, resulting in more predictable plasma concentrations. Evidence on the comparative cost-effectiveness remains limited, with a notable lack of head-to-head economic evaluations.
Clinical Efficacy
Multiple systematic reviews and meta-analyses have concluded that Desvenlafaxine and Venlafaxine demonstrate comparable efficacy in the acute treatment of MDD. Head-to-head trials are limited, but indirect comparisons using placebo as a common comparator have not shown a statistically significant difference in response or remission rates.
| Efficacy Outcome | Desvenlafaxine vs. Placebo (Weighted Mean Difference) | Venlafaxine vs. Placebo (Weighted Mean Difference) | Indirect Comparison (Desvenlafaxine vs. Venlafaxine) | Citation |
| Change in HAM-D17 Score | -2.81 | -2.61 | No significant difference | |
| Response Rate (Risk Ratio) | Not Reported | Not Reported | 0.91 (95% CI, 0.78 to 1.06) | |
| Remission Rate (Risk Ratio) | Not Reported | Not Reported | 0.87 (95% CI, 0.65 to 1.16) |
Table 1: Summary of Comparative Clinical Efficacy Data. Data from indirect comparisons of placebo-controlled trials. HAM-D17: 17-item Hamilton Depression Rating Scale.
Safety and Tolerability
While both drugs share a similar side effect profile, some evidence suggests Desvenlafaxine may be better tolerated, particularly concerning nausea.
| Adverse Event | Desvenlafaxine (Rate) | Venlafaxine (Rate) | Indirect Comparison (Risk Difference) | Citation |
| Nausea | 27% | 38% | -0.07 (Favors Desvenlafaxine) | |
| Discontinuation due to Adverse Events | ~9% | ~16% | -0.04 (Trend favoring Desvenlafaxine) | |
| Any Adverse Events | Not Reported | Not Reported | No significant difference |
Table 2: Comparative Tolerability Profile. Data from an indirect comparison meta-analysis.
The most commonly reported adverse events for both drugs include headache, somnolence, dry mouth, dizziness, insomnia, asthenia, and sweating. At lower doses (around 75 mg/day), the side effect profile of Venlafaxine is comparable to that of selective serotonin reuptake inhibitors (SSRIs).
Pharmacokinetics
The key differentiator between Desvenlafaxine and Venlafaxine lies in their metabolic pathways. Venlafaxine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, to its active metabolite, Desvenlafaxine. This metabolic step is subject to genetic polymorphism, which can lead to significant inter-individual variability in plasma concentrations of the parent drug and metabolite.
Desvenlafaxine, on the other hand, is primarily eliminated via conjugation and renal excretion, with minimal metabolism by CYP450 enzymes. This results in a more predictable pharmacokinetic profile and a lower potential for drug-drug interactions involving the CYP2D6 pathway.
| Pharmacokinetic Parameter | Desvenlafaxine | Venlafaxine | Citation |
| Primary Metabolism | Phase II Conjugation (Glucuronidation) | Phase I Oxidation via CYP2D6 | |
| CYP2D6 Dependency | Minimal | High | |
| Half-life | ~11 hours | Parent: ~5 hours; Metabolite: ~11 hours | |
| Protein Binding | 30% | 27% | |
| Bioavailability | Not Reported | 42% (±15%) |
Table 3: Comparative Pharmacokinetic Parameters.
Cost-Effectiveness
There is a significant lack of direct comparative studies on the cost-effectiveness of Desvenlafaxine versus Venlafaxine. One economic evaluation conducted in Spain suggested that Desvenlafaxine (50mg) could be a less costly option compared to usual care, which included a mix of duloxetine and venlafaxine, for second-line treatment of MDD. This analysis, based on a Markov model, found that Desvenlafaxine was associated with more depression-free days and a higher percentage of patients in remission, leading to lower overall costs for the national health system. However, these findings may not be generalizable to other healthcare systems. The most striking difference between the two products is often the cost.
Experimental Protocols
Detailed, publicly available protocols for the pivotal head-to-head clinical trials are scarce. However, a synthesis of methodologies from systematic reviews and clinical trial registries provides an overview of the typical study design.
General Methodology of Comparative Clinical Trials:
-
Study Design: Randomized, double-blind, placebo-controlled or active-comparator (Venlafaxine) trials.
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Patient Population: Adult outpatients (typically 18-65 years) with a primary diagnosis of Major Depressive Disorder according to DSM-IV or DSM-5 criteria. A baseline severity score on a depression rating scale (e.g., HAM-D17 ≥ 20) is usually required.
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Intervention: Fixed or flexible doses of Desvenlafaxine (e.g., 50 mg/day, 100 mg/day) compared to Venlafaxine XR (e.g., 75-225 mg/day) or placebo.
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Duration: Typically 8 weeks for acute treatment efficacy assessment.
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Primary Efficacy Endpoint: The mean change from baseline in the total score of the 17-item Hamilton Depression Rating Scale (HAM-D17).
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Secondary Efficacy Endpoints: Include response rates (≥50% reduction in HAM-D17 score), remission rates (HAM-D17 score ≤7), and changes in other depression and anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale [MADRS], Clinical Global Impression [CGI] scales).
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Safety and Tolerability Assessment: Monitored through the recording of treatment-emergent adverse events, vital signs, laboratory tests, and discontinuation rates due to adverse events.
A Head-to-Head Comparison of Desvenlafaxine and Venlafaxine for Major Depressive Disorder
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the efficacy and safety of Desvenlafaxine and its parent compound, Venlafaxine, for the treatment of Major Depressive Disorder (MDD). Both are serotonin-norepinephrine reuptake inhibitors (SNRIs), but key differences in their pharmacokinetic and pharmacodynamic profiles warrant a closer examination for clinical research and development.
Executive Summary
Desvenlafaxine, the major active metabolite of Venlafaxine, offers a comparable efficacy profile to Venlafaxine XR with a potential for improved tolerability and a simpler dosing regimen.[1][2] The primary distinction lies in their metabolism. Venlafaxine's reliance on the CYP2D6 enzyme for its conversion to Desvenlafaxine can lead to pharmacokinetic variability among patients, whereas Desvenlafaxine's metabolism is not significantly affected by this enzyme.[3][4] This can translate to a more predictable plasma concentration and potentially a more consistent clinical response with Desvenlafaxine.[5] While head-to-head trials are limited, indirect comparisons suggest non-inferiority in efficacy for Desvenlafaxine, with a trend towards a better safety profile, particularly concerning nausea and discontinuation symptoms.[2][6]
Efficacy: A Quantitative Comparison
Indirect meta-analyses and head-to-head trials suggest no significant difference in the overall clinical effectiveness of Desvenlafaxine and Venlafaxine for the treatment of MDD.[7][8] The following tables summarize key efficacy endpoints from comparative studies.
Table 1: Remission and Response Rates (Indirect Comparison)
| Efficacy Endpoint | Desvenlafaxine | Venlafaxine | Relative Risk (95% CI) | Risk Difference (95% CI) | P-value |
| Remission Rate | ~30% | ~35% | 0.94 (0.78 to 1.12)[6][9] | -0.04 (-0.09 to 0.01)[6][9] | 0.12[6][9] |
| Response Rate | Data not specified | Data not specified | 0.97 (0.85 to 1.10)[9] | -0.02 (-0.07 to 0.03)[9] | 0.43[9] |
Data from a Bayesian indirect comparison against placebo, adjusted for baseline Hamilton Depression Rating Scale (HAM-D) scores.[9]
Table 2: Change in Depression Rating Scales (Indirect Comparison)
| Efficacy Endpoint | Weighted Mean Difference (95% CI) |
| Mean Change in HAM-D Score | -0.27 (-1.17 to 0.65)[9] |
A negative weighted mean difference (WMD) slightly favors Desvenlafaxine, but the result is not statistically significant.[9]
Safety and Tolerability Profile
While both drugs share a similar class-related side effect profile, Desvenlafaxine may offer some tolerability advantages.[7]
Table 3: Common Adverse Events
| Adverse Event | Desvenlafaxine (% incidence) | Venlafaxine (% incidence) |
| Nausea | 13.7%[10] | 14.3%[10] |
| Anxiety | 12.6%[10] | 12.0%[10] |
| Insomnia | 11.4%[10] | 7.2%[10] |
| Headaches | 8.8%[10] | 8.0%[10] |
| Dizziness | 8.1%[10] | 9.7%[10] |
| Sexual Dysfunction | 6.9%[10] | Not specified |
User-reported data; not from a head-to-head clinical trial.
Table 4: Discontinuation and Overall Adverse Event Rates (Indirect Comparison)
| Safety Endpoint | Relative Risk (95% CI) | Risk Difference (95% CI) | P-value |
| Discontinuation due to Adverse Events | 0.86 (0.58 to 1.29)[6][9] | -0.04 (-0.08 to 0.00)[6][9] | 0.06[6][9] |
| Overall Adverse Event Rate | 1.01 (0.96 to 1.06)[6][9] | -0.01 (-0.05 to 0.03)[6][9] | 0.59[6][9] |
| Nausea | 0.97 (0.77 to 1.22)[6][9] | -0.07 (-0.12 to -0.01)[6][9] | 0.02[6][9] |
The risk difference analysis for nausea showed a statistically significant advantage for Desvenlafaxine.[6][9]
Pharmacological and Metabolic Differences
The primary divergence between Desvenlafaxine and Venlafaxine lies in their metabolic pathways.
-
Venlafaxine: Undergoes extensive first-pass metabolism in the liver, primarily via the CYP2D6 isoenzyme, to its active metabolite, Desvenlafaxine.[11] The activity of CYP2D6 can vary significantly among individuals, leading to potential differences in plasma concentrations of the parent drug and metabolite.[4]
-
Desvenlafaxine: As the active metabolite, it is not dependent on CYP2D6 for its therapeutic effect.[3] This results in more predictable pharmacokinetics across patients, regardless of their CYP2D6 metabolizer status.[5]
This metabolic difference is a key consideration in drug development, particularly for patient populations with a high prevalence of CYP2D6 poor metabolizers or for patients on concomitant medications that are substrates or inhibitors of this enzyme.
Experimental Protocols
Typical Phase III Clinical Trial Protocol for MDD
A representative experimental design for a head-to-head comparison of Desvenlafaxine and Venlafaxine in MDD would follow a multicenter, randomized, double-blind, active-controlled, parallel-group study design.
-
Participant Screening and Enrollment:
-
Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of MDD according to DSM-5 criteria, and a minimum baseline score on a standardized depression rating scale (e.g., HAM-D17 ≥ 20).
-
Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last year, or resistance to two or more adequate antidepressant trials.
-
-
Randomization and Blinding: Eligible participants are randomized in a 1:1 ratio to receive either Desvenlafaxine or Venlafaxine XR. Both patients and investigators remain blinded to the treatment allocation.
-
Treatment and Dosing:
-
Desvenlafaxine Arm: Fixed dose of 50 mg/day from day 1.
-
Venlafaxine XR Arm: Titration schedule, starting at 37.5 mg/day for one week, then increasing to 75 mg/day, with the option to further titrate up to 225 mg/day based on clinical response and tolerability.[1]
-
-
Assessments:
-
Primary Efficacy Endpoint: Change from baseline in the HAM-D17 total score at week 8.
-
Secondary Efficacy Endpoints: Response rates (≥50% reduction in HAM-D17 score), remission rates (HAM-D17 score ≤7), and changes in other scales like the Montgomery-Åsberg Depression Rating Scale (MADRS).
-
Safety and Tolerability: Assessed through monitoring of treatment-emergent adverse events (TEAEs), vital signs, weight, and laboratory tests at each study visit.
-
-
Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to handle missing data.
Visualizations
Signaling Pathway: Mechanism of Action
Both Venlafaxine and Desvenlafaxine are SNRIs.[12] They exert their therapeutic effects by blocking the reuptake of serotonin and norepinephrine at the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission.[13]
Caption: Mechanism of action for Desvenlafaxine and Venlafaxine.
Experimental Workflow: Clinical Trial Design
The following diagram illustrates a typical workflow for a randomized controlled trial comparing two antidepressant medications.
Caption: A typical experimental workflow for an antidepressant clinical trial.
References
- 1. mhc [mhc.kglmeridian.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An indirect comparison of the efficacy and safety of desvenlafaxine and venlafaxine using placebo as the common comparator | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. psychscenehub.com [psychscenehub.com]
- 8. canadacommons.ca [canadacommons.ca]
- 9. Table A3: [Summary of Findings of Included Systematic Reviews and Meta-Analyses]. - Desvenlafaxine versus Venlafaxine for the Treatment of Adult Patients with Major Depressive Disorder: A Review of the Comparative Clinical and Cost-Effectiveness - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Venlafaxine - Wikipedia [en.wikipedia.org]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
Desvenlafaxine 50 mg/d for Major Depressive Disorder: A Systematic Review of Clinical Efficacy
This guide provides a systematic review of clinical trials on the efficacy of Desvenlafaxine 50 mg/d for the treatment of Major Depressive Disorder (MDD). It is intended for researchers, scientists, and drug development professionals, offering an objective comparison with other alternatives, supported by experimental data.
Comparative Efficacy of Desvenlafaxine 50 mg/d
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of MDD in adults.[1][2] The recommended therapeutic dose is 50 mg/day.[3] Numerous clinical trials have demonstrated its efficacy, safety, and tolerability in the acute treatment of MDD.[1][4]
Efficacy Data vs. Placebo
A systematic review of three randomized, placebo-controlled, 8-week clinical trials, along with a pooled analysis of nine registration studies, has established the efficacy of Desvenlafaxine 50 mg/d.[1][4] Significant improvements compared to placebo were observed on the primary efficacy measure, the 17-item Hamilton Depression Rating Scale (HDRS-17) total score, in most trials.[1][4] Furthermore, an integrated analysis of nine studies showed no evidence of greater efficacy with doses higher than 50 mg/d.[1][4]
| Outcome Measure | Desvenlafaxine 50 mg/d | Placebo | p-value | Source |
| HDRS-17 Response Rate | ||||
| (≥50% reduction from baseline) | ||||
| Boyer et al. | 65% | 50% | 0.005 | [4] |
| Liebowitz et al. | 53% | 44% | 0.098 | [4] |
| Tourian et al. | 39% | 38% | 0.961 | [4] |
| 9-Study Pooled Analysis | 60% | 47% | <0.001 | [4] |
| HDRS-17 Remission Rate | ||||
| (total score ≤7) | ||||
| Boyer et al. | 37% | 29% | 0.100 | [4] |
| Liebowitz et al. | 34% | 24% | 0.03 | [4] |
| Tourian et al. | 20% | 21% | 0.82 | [4] |
| 9-Study Pooled Analysis | 36% | 26% | 0.012 | [4] |
Relapse Prevention
Long-term studies have also demonstrated the efficacy of Desvenlafaxine 50 mg/d in preventing relapse in patients with MDD. In a randomized withdrawal trial, patients who had responded to 20 weeks of open-label treatment with Desvenlafaxine 50 mg/d were randomized to continue the treatment or switch to placebo for 6 months.[5] The time to relapse was significantly shorter for the placebo group.[5]
| Outcome | Desvenlafaxine 50 mg/d | Placebo | p-value | Source |
| Estimated Probability of Relapse at 6 months | 14.3% | 30.2% | <0.001 | [5] |
Comparative Efficacy with Other Antidepressants
Direct head-to-head comparative data is limited. However, indirect comparisons and some direct trials provide insights into the relative efficacy of Desvenlafaxine.
| Comparison | Outcome | Findings | Source |
| Desvenlafaxine vs. Venlafaxine | Efficacy (HDRS-17), Response, Remission | Limited evidence suggests no significant difference in efficacy. | [6] |
| Desvenlafaxine vs. Duloxetine | Efficacy | One study found no significant difference in efficacy between Desvenlafaxine and Duloxetine. | [3] |
Safety and Tolerability
Desvenlafaxine 50 mg/d is generally well-tolerated, with a safety profile consistent with the SNRI class of antidepressants.[1][4] The rates of discontinuation due to treatment-emergent adverse events at the 50 mg/d dose are low and similar to placebo.[1][4]
| Study | Discontinuation Rate due to Adverse Events | |
| Desvenlafaxine 50 mg/d | Placebo | |
| 9-Study Pooled Analysis | 4% | 3% |
Common adverse events reported in clinical trials include dry mouth, constipation, insomnia, decreased appetite, hyperhidrosis, and dizziness.[7]
Experimental Protocols
The efficacy of Desvenlafaxine 50 mg/d has been primarily established through randomized, double-blind, placebo-controlled, 8-week clinical trials.
Key Study Design Features:
-
Patient Population: Adult outpatients (≥18 years) with a primary diagnosis of MDD according to DSM-IV criteria and a baseline HDRS-17 total score ≥ 20.[5][7]
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[7]
-
Intervention: Fixed-dose Desvenlafaxine (50 mg/d) or placebo administered orally once daily for 8 weeks.[7]
-
Primary Efficacy Outcome: Change from baseline in the HDRS-17 total score at week 8.[8]
-
Secondary Efficacy Outcomes: Included measures such as the Clinical Global Impressions-Improvement (CGI-I) and -Severity (CGI-S) scales, the Montgomery-Åsberg Depression Rating Scale (MADRS), and response and remission rates.[4]
Visualizations
Signaling Pathway of Desvenlafaxine
The primary mechanism of action of Desvenlafaxine is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[7] This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.[7]
Caption: Mechanism of action of Desvenlafaxine in the synaptic cleft.
Standard Clinical Trial Workflow for MDD
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating the efficacy of a new drug for MDD.
Caption: A typical 8-week randomized controlled trial workflow for MDD.
Logical Relationship: Efficacy Endpoint Assessment
This diagram illustrates the logical flow for determining the primary efficacy endpoints in a typical MDD clinical trial.
Caption: Logic for determining response and remission based on HDRS-17 scores.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duloxetine versus other anti‐depressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Efficacy of Desvenlafaxine 50 mg/d Versus Placebo in the Long-Term Treatment of Major Depressive Disorder: A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 8. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Desvenlafaxine Fumarate and Desvenlafaxine Succinate Pharmacokinetics
A detailed review for researchers and drug development professionals on the bioequivalence and pharmacokinetic profiles of two common salt forms of the antidepressant desvenlafaxine.
Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder (MDD). It is available in different salt forms, primarily as desvenlafaxine succinate and, more recently, as desvenlafaxine fumarate. For researchers and professionals in drug development, understanding the comparative pharmacokinetic profiles of these salt forms is crucial for formulation development, clinical trial design, and regulatory submissions. This guide provides an objective comparison based on available experimental data.
Executive Summary
Multiple studies have demonstrated that this compound and desvenlafaxine succinate are bioequivalent.[1][2] This means that they exhibit comparable rates and extents of absorption of the active moiety, desvenlafaxine, when administered at the same molar dose under similar conditions. The choice between these salt forms is therefore often based on manufacturing, stability, and intellectual property considerations rather than clinical pharmacokinetic differences.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and desvenlafaxine succinate from bioequivalence studies conducted in healthy adult subjects. These studies compared extended-release (ER) tablet formulations under fasting conditions.
| Pharmacokinetic Parameter | This compound ER | Desvenlafaxine Succinate ER (Pristiq®) |
| Cmax (Maximum Plasma Concentration) | Bioequivalent to Succinate form | Reference Product |
| AUC (Area Under the Curve) | Bioequivalent to Succinate form | Reference Product |
| Tmax (Time to Maximum Plasma Concentration) | Median: 8.0 hours (Range: 4.5 - 16.0 hours)[2] | Median: 6.5 hours (Range: 4.5 - 16.0 hours)[2] |
| t1/2 (Terminal Half-life) | Approximately 10.3 hours[2] | Approximately 11.0 hours[2][3] |
| Absolute Oral Bioavailability | Not directly measured for fumarate, but bioequivalence implies ~80% | Approximately 80%[3][4] |
Note: The 90% confidence intervals for the ratios of Cmax and AUC values for this compound to desvenlafaxine succinate fell within the regulatory acceptance range of 80% to 125%, establishing bioequivalence.[1][2] A minor difference in the median Tmax was observed, with the fumarate salt reaching peak concentration slightly later; however, this difference is not considered clinically significant.[1]
Impact of Food
Food has a minimal effect on the overall exposure of desvenlafaxine for both salt forms, and they can be taken with or without food.[3][5] For the this compound ER tablets, administration with a high-fat meal resulted in an increase in Cmax by about 37% and AUC by about 29% compared to fasting conditions.[1] However, when compared to the reference product (Pristiq®) under fasting conditions, the effect of food on the fumarate salt was not deemed clinically relevant.[1] For desvenlafaxine succinate (Pristiq®), a high-fat meal increased Cmax by about 16%, with no significant effect on AUC.[3]
Experimental Protocols
The data presented is primarily derived from bioequivalence studies. A typical experimental design for these studies is as follows:
Study Design: A single-dose, open-label, randomized, two-treatment, two-period, two-sequence crossover study.[2]
Subjects: Healthy adult human subjects.
Treatments:
-
Test Product: this compound Extended-Release Tablet.
-
Reference Product: Desvenlafaxine Succinate Extended-Release Tablet (e.g., Pristiq®).
Procedure:
-
Subjects are randomly assigned to one of two treatment sequences.
-
In the first period, subjects receive a single oral dose of either the test or reference product after an overnight fast.
-
Serial blood samples are collected over a specified period (e.g., 72 hours) to determine the plasma concentration of desvenlafaxine over time.
-
After a washout period of sufficient duration (e.g., 14 days) to ensure complete elimination of the drug from the body, subjects receive the alternate treatment in the second period.[6]
-
Blood sampling is repeated as in the first period.
Pharmacokinetic Analysis: Plasma concentrations of desvenlafaxine are measured using a validated analytical method, such as UPLC-MS/MS.[6] The key pharmacokinetic parameters (Cmax, AUC, Tmax) are then calculated from the plasma concentration-time data. Statistical analysis is performed to compare the parameters between the test and reference products to assess bioequivalence.
Visualizing the Pharmacokinetic Relationship
The following diagrams illustrate the logical flow of bioequivalence determination and the shared metabolic pathway of the two salt forms.
Caption: Logical flow from salt forms to bioequivalence determination.
Caption: Shared metabolic and excretion pathway of desvenlafaxine.
Conclusion
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Articles [globalrx.com]
- 6. annexpublishers.co [annexpublishers.co]
- 7. ClinPGx [clinpgx.org]
- 8. pfizermedical.com [pfizermedical.com]
- 9. go.drugbank.com [go.drugbank.com]
Efficacy of Desvenlafaxine in patients with CYP2D6 poor versus extensive metabolizer phenotype.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and pharmacokinetics of desvenlafaxine in patients with differing Cytochrome P450 2D6 (CYP2D6) enzyme activity. Specifically, we will focus on the comparison between CYP2D6 poor metabolizers (PMs) and extensive metabolizers (EMs). This document summarizes key experimental data, outlines methodologies of relevant studies, and presents logical and metabolic pathways through diagrams for enhanced clarity.
Introduction
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) and the major active metabolite of venlafaxine.[1][2] Unlike its parent compound, venlafaxine, which is heavily metabolized by the CYP2D6 enzyme to form desvenlafaxine, desvenlafaxine itself is primarily metabolized through conjugation by UDP-glucuronosyltransferase (UGT) enzymes and to a lesser extent by CYP3A4.[3][4] This key difference in metabolic pathways suggests that the pharmacokinetic profile of desvenlafaxine may be less affected by genetic polymorphisms in the CYP2D6 gene, which can lead to significant variations in drug exposure and patient response with other medications.[5][6]
Understanding the impact of CYP2D6 phenotype on desvenlafaxine's efficacy and safety is crucial for personalized medicine and optimizing antidepressant therapy. This guide will delve into the available evidence to provide a clear comparison for research and clinical development purposes.
Pharmacokinetic Comparison
The pharmacokinetic profiles of desvenlafaxine and its parent drug, venlafaxine, have been compared in individuals with different CYP2D6 metabolizer statuses. The data consistently show that while venlafaxine's pharmacokinetics are significantly influenced by CYP2D6 phenotype, desvenlafaxine's are not.[5][6]
A key study directly compared the pharmacokinetics of venlafaxine extended-release (ER) and desvenlafaxine in both CYP2D6 extensive and poor metabolizers. The results, summarized in the table below, highlight the differential impact of CYP2D6 status on the two drugs.
| Drug Administered | Patient Phenotype | Analyte | Cmax (Peak Plasma Concentration) | AUC (Area Under the Curve) | Key Finding |
| Venlafaxine ER (75 mg) | Extensive Metabolizer (EM) | Venlafaxine | Lower | Lower | Significant metabolism to desvenlafaxine. |
| Desvenlafaxine | Higher | Higher | |||
| Poor Metabolizer (PM) | Venlafaxine | 180% Higher than EMs (p < 0.01)[5] | 445% Higher than EMs (p < 0.01)[5] | Reduced metabolism leads to high venlafaxine and low desvenlafaxine levels. | |
| Desvenlafaxine | 434% Lower than EMs (p ≤ 0.001)[5] | 445% Lower than EMs (p ≤ 0.001)[5] | |||
| Desvenlafaxine (50 mg) | Extensive Metabolizer (EM) | Desvenlafaxine | No significant difference from PMs[5] | No significant difference from PMs[5] | Pharmacokinetics are independent of CYP2D6 status. |
| Poor Metabolizer (PM) | Desvenlafaxine | No significant difference from EMs[5] | No significant difference from EMs[5] |
Data sourced from a randomized, open-label, two-period, parallel-group, crossover study.[5]
These findings are supported by the FDA label for desvenlafaxine, which states that the pharmacokinetics were similar in subjects with CYP2D6 poor and extensive metabolizer phenotypes.[3]
Efficacy and Safety Comparison
Given the consistent pharmacokinetic profile of desvenlafaxine across CYP2D6 phenotypes, it is hypothesized that its clinical efficacy and safety would also be comparable between poor and extensive metabolizers. While direct, large-scale clinical trials stratifying efficacy results by CYP2D6 phenotype for desvenlafaxine are not extensively detailed in the provided search results, the pharmacokinetic data strongly suggest that dose adjustments based on CYP2D6 status are not necessary.[3]
For venlafaxine, the variability in plasma concentrations between poor and extensive metabolizers can have clinical consequences. Poor metabolizers receiving venlafaxine may experience a higher incidence of side effects due to elevated parent drug concentrations.[7][8] Conversely, with desvenlafaxine, the risk of such pharmacokinetic variability is substantially reduced, which may lead to a more predictable and uniform response.[6]
Systematic reviews of clinical trials for desvenlafaxine at a 50 mg/day dose have demonstrated its efficacy, safety, and tolerability for the treatment of major depressive disorder, with low rates of discontinuation due to adverse events, similar to placebo.[9]
Experimental Protocols
The pharmacokinetic data presented are typically derived from studies with rigorous experimental protocols. A representative methodology is outlined below.
CYP2D6 Genotyping and Phenotyping
-
Objective: To classify study participants as either CYP2D6 poor metabolizers (PMs) or extensive metabolizers (EMs).
-
Methodology:
-
Blood Sample Collection: Whole blood samples are collected from all potential participants.
-
DNA Extraction: Genomic DNA is extracted from the collected blood samples.
-
Genotyping: Polymerase Chain Reaction (PCR) followed by allele-specific hybridization or sequencing is used to identify common non-functional or reduced-function alleles of the CYP2D6 gene (e.g., *3, *4, *5, *6).
-
Phenotype Assignment: Participants are classified as PMs if they carry two non-functional alleles. EMs are those with two functional alleles.
-
Pharmacokinetic Analysis
-
Objective: To determine and compare the pharmacokinetic parameters (Cmax and AUC) of desvenlafaxine and/or venlafaxine in PMs and EMs.
-
Methodology:
-
Study Design: A randomized, open-label, crossover study design is often employed.[5][6]
-
Participants: Healthy adult volunteers who have been genotyped as either PMs or EMs.
-
Drug Administration: Participants receive a single oral dose of the study drug (e.g., desvenlafaxine 50 mg or venlafaxine ER 75 mg).
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Plasma Analysis: Plasma concentrations of the parent drug and its metabolites are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The Cmax and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Statistical Analysis: Statistical tests, such as the Wilcoxon exact test, are used to compare the pharmacokinetic parameters between the PM and EM groups.[5][6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathways of venlafaxine and desvenlafaxine.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: CYP2D6 phenotype and desvenlafaxine pharmacokinetics.
Conclusion
The available evidence strongly indicates that the pharmacokinetics of desvenlafaxine are not significantly impacted by an individual's CYP2D6 metabolizer status.[5][6] This is in stark contrast to its parent drug, venlafaxine, for which CYP2D6 poor metabolizers exhibit markedly different drug exposure.[5] The minimal reliance of desvenlafaxine on the CYP2D6 pathway for its metabolism translates to a more predictable pharmacokinetic profile, reducing the potential for variability in efficacy and adverse effects related to this specific genetic polymorphism.[6][10] Consequently, desvenlafaxine represents a valuable therapeutic option, particularly for patients known to be CYP2D6 poor metabolizers or those on concurrent medications that inhibit the CYP2D6 enzyme.[3] Standard dosing of desvenlafaxine can be used without the need for adjustment based on CYP2D6 status.[3]
References
- 1. meridian.allenpress.com [meridian.allenpress.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. droracle.ai [droracle.ai]
- 4. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of venlafaxine extended release 75 mg and desvenlafaxine 50 mg in healthy CYP2D6 extensive and poor metabolizers: a randomized, open-label, two-period, parallel-group, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the pharmacokinetics of venlafaxine extended release and desvenlafaxine in extensive and poor cytochrome P450 2D6 metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Venlafaxine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Venlafaxine - Wikipedia [en.wikipedia.org]
- 9. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy and Safety of Desvenlafaxine Succinate in Major Depressive Disorder: A Guide for Researchers
This guide provides a comprehensive comparison of Desvenlafaxine succinate with other commonly prescribed antidepressants for the treatment of Major Depressive Disorder (MDD). The data presented is derived from randomized, double-blind, placebo-controlled clinical trials to ensure objectivity and scientific rigor. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the therapeutic landscape for MDD.
Executive Summary
Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated efficacy in the treatment of MDD.[1][2] This guide will compare its performance against Selective Serotonin Reuptake Inhibitors (SSRIs) such as Sertraline and Escitalopram, and another SNRI, Vortioxetine. The comparison will encompass efficacy, safety, and tolerability profiles based on data from head-to-head and placebo-controlled trials.
Section 1: Efficacy Data
The efficacy of an antidepressant is primarily assessed by the reduction in depressive symptoms, typically measured using standardized rating scales such as the 17-item Hamilton Rating Scale for Depression (HAM-D17) and the Montgomery-Åsberg Depression Rating Scale (MADRS). Response and remission rates are also critical indicators of treatment success.
Table 1: Comparison of Efficacy Outcomes for Desvenlafaxine and Comparator Antidepressants
| Drug | Dosage(s) | Primary Efficacy Measure | Mean Change from Baseline (vs. Placebo) | Response Rate (%) (vs. Placebo) | Remission Rate (%) (vs. Placebo) | Reference(s) |
| Desvenlafaxine | 100 mg/day, 400 mg/day | HAM-D17 | -2.56 (100mg), -2.81 (400mg) | 51 (100mg) vs 35, 48 (400mg) vs 35 | 30 (100mg) vs 19, 32 (400mg) vs 19 | [3][4] |
| Desvenlafaxine | 200 mg/day, 400 mg/day | HAM-D17 | Statistically significant improvement over placebo for both doses | Significantly greater than placebo for both doses | 200mg: Significantly better than placebo | [5] |
| Sertraline | 50 mg/day, 100 mg/day, 200 mg/day | HAM-D, CGI | All doses showed significantly greater improvements than placebo | - | - | [6] |
| Sertraline | 50 mg/day, 100 mg/day | Recurrence of MDD | 16.8% (50mg), 17.0% (100mg) vs 33.3% | - | - | [7][8][9] |
| Escitalopram | 10-20 mg/day | HAM-D17, MADRS, HAMA, CGI-S | Significant decrease in scores compared to placebo | - | - | [10] |
| Vortioxetine | 10 mg/day, 20 mg/day | MADRS | -2.19 (10mg), -3.64 (20mg) | 33.8 (10mg) vs 28.4, 39.2 (20mg) vs 28.4 | 21.4 (10mg) vs 14.2, 22.3 (20mg) vs 14.2 | [11] |
| Vortioxetine | 10 mg/day, 20 mg/day | MADRS | -4.7 (10mg), -6.7 (20mg) | - | - | [12] |
Note: The data presented are from different studies and may not be directly comparable due to variations in study design and patient populations. Response is often defined as a ≥50% reduction in the primary efficacy score, while remission is defined by a score below a certain threshold (e.g., HAM-D17 ≤ 7).
Section 2: Safety and Tolerability
The safety and tolerability of an antidepressant are crucial for patient adherence and overall treatment success. The following table summarizes the most common treatment-emergent adverse events (TEAEs) observed in clinical trials.
Table 2: Common Treatment-Emergent Adverse Events (Incidence ≥5% and at least twice the rate of placebo)
| Drug | Common Adverse Events | Reference(s) |
| Desvenlafaxine | Nausea, dry mouth, constipation, anorexia, somnolence, nervousness, insomnia, dizziness, sweating, abnormal ejaculation/orgasm. | [4][13][14] |
| Sertraline | Headache, diarrhea, weight loss. Side effects increased with dosage. | [6][15] |
| Vortioxetine | Nausea, headache, diarrhea, dizziness, dry mouth, constipation, vomiting, flatulence. | [11][16] |
Section 3: Experimental Protocols
A detailed understanding of the experimental design is essential for interpreting clinical trial data. This section outlines the typical methodologies employed in the cited studies.
Desvenlafaxine Succinate Trial Protocol
-
Study Design: 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][4][13]
-
Patient Population: Adult outpatients (18-75 years) with a primary diagnosis of MDD according to DSM-IV criteria.[3][4][13]
-
Inclusion Criteria: Typically, a baseline HAM-D17 score of ≥ 20.
-
Exclusion Criteria: History of non-response to adequate antidepressant trials, recent substance abuse, or significant suicidal ideation.
-
Intervention: Patients are randomly assigned to receive a fixed dose of Desvenlafaxine (e.g., 100 mg/day, 200 mg/day, or 400 mg/day) or placebo.[3][4] Doses may be titrated up over the initial weeks of the study.[13]
-
Primary Outcome Measure: Change from baseline in the total score of the 17-item Hamilton Rating Scale for Depression (HAM-D17) at the final on-therapy evaluation.[3][4][13]
-
Secondary Outcome Measures: Clinical Global Impressions-Improvement (CGI-I) scale, Montgomery-Asberg Depression Rating Scale (MADRS), Clinical Global Impressions-Severity of Illness (CGI-S) scale, and response and remission rates.[3][4][13]
Comparator Trial Protocols (General Overview)
-
Sertraline: A 6-week, randomized, double-blind, multicenter trial with fixed doses (50 mg, 100 mg, 200 mg) versus placebo in patients with DSM-III defined major depression.[6] Another study focused on prophylactic treatment over 18 months in patients with a history of recurrent MDD.[7][8][9]
-
Vortioxetine: An 8-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with fixed doses (10 mg, 20 mg) in adults with recurrent MDD (DSM-IV-TR).[11]
Section 4: Mechanism of Action and Signaling Pathways
Understanding the molecular mechanism of action provides insight into the therapeutic effects and potential side effects of these antidepressants.
Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][17] Its primary mechanism of action is the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system by inhibiting their reuptake.[17][18][19] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.[1][17] Desvenlafaxine has a weak affinity for the dopamine transporter.[18]
Sertraline and Escitalopram are Selective Serotonin Reuptake Inhibitors (SSRIs). They function by selectively blocking the reuptake of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synaptic cleft.
Vortioxetine has a multi-modal mechanism of action that includes inhibition of the serotonin transporter and modulation of several serotonin receptors.[11][16]
Visualizations of Signaling Pathways and Experimental Workflow
Caption: A simplified workflow of a randomized, double-blind, placebo-controlled clinical trial for Major Depressive Disorder.
Caption: Mechanism of action for Desvenlafaxine as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).
Caption: Mechanism of action for Selective Serotonin Reuptake Inhibitors (SSRIs) like Sertraline and Escitalopram.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. A double-blind, placebo-controlled study of the efficacy and safety of desvenlafaxine succinate in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled trial of desvenlafaxine succinate in the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sertraline safety and efficacy in major depression: a double-blind fixed-dose comparison with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. ils.unc.edu [ils.unc.edu]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. The efficacy of escitalopram in major depressive disorder: a multicenter randomized, placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind, placebo-controlled study of the efficacy and safety of vortioxetine 10 mg and 20 mg in adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A randomized, double-blind, placebo-controlled trial of desvenlafaxine succinate in adult outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Desvenlafaxine ( Pristiq ) to treat major depression [biopsychiatry.com]
- 15. Efficacy of Sertraline in Patients With Major Depressive Disorder Naive to Selective Serotonin Reuptake Inhibitors: A 10-Week Randomized, Multicenter, Placebo-Controlled, Double-Blind, Academic Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A randomized, double-blind, placebo-controlled study of the efficacy and safety of 2 doses of vortioxetine in adults with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]
- 18. selleckchem.com [selleckchem.com]
- 19. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Old and New Polymorphic Forms of Desvenlafaxine Utilizing X-ray Diffraction and Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of previously studied "old" and newly synthesized "new" polymorphs of Desvenlafaxine, a significant active pharmaceutical ingredient (API). The analysis is supported by experimental data from X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC), two pivotal techniques in the solid-state characterization of pharmaceuticals. Furthermore, this guide contextualizes these findings by presenting data on other known polymorphic forms of Desvenlafaxine succinate, offering a broader perspective for research and development.
Data Presentation: Quantitative Comparison of Desvenlafaxine Polymorphs
The following tables summarize the key quantitative data obtained from XRD and DSC analyses of the "old" and "new" polymorphs of Desvenlafaxine, alongside data for other known forms of Desvenlafaxine succinate for a comprehensive comparison.
Table 1: Comparative X-ray Diffraction (XRD) Data for Desvenlafaxine Polymorphs
| Polymorph | Prominent 2θ Peaks (°) | Relative Intensity of New vs. Old Polymorph |
| Old Polymorph | Near 13.2, 15.9, 20.4 (bifurcated peak)[1] | - |
| New Polymorph | 13.1, 15.8, 20.3[1] | ~10 times greater[1] |
| Form I (Succinate) | 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79 | Not Applicable |
| Form II (Succinate) | 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24, 25.13, 31.78 | Not Applicable |
| Form V (Succinate) | 5.08, 10.20, 10.70, 13.10, 14.58, 15.12, 16.62, 17.10, 17.58, 19.14, 20.06, 20.56, 21.62, 22.32, 23.26, 23.74, 25.16, 25.80, 27.12, 27.84, 30.38, 33.72[2] | Not Applicable |
| Form F (Succinate) | 5.22, 10.14, 10.60, 11.70, 13.06, 14.20, 14.52, 15.04, 16.54, 17.04, 17.48, 19.36, 19.96, 20.68, 21.52, 22.20, 23.22, 23.74, 25.04, 25.74, 26.98, 27.48, 27.78, 28.66, 30.16[2] | Not Applicable |
Table 2: Comparative Differential Scanning Calorimetry (DSC) Data for Desvenlafaxine Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (ΔHfus) | Notes |
| Old Polymorph | 225[1] | Data not available | - |
| New Polymorph | 230[1] | Data not available | Enhanced thermal stability indicated by a 5°C increase in melting point.[1] |
| Form I (Succinate) | ~131 | Data not available | Exhibits an endotherm at this temperature. |
| Form II (Succinate) | ~127 | Data not available | Exhibits an endotherm at this temperature. |
| Form V (Succinate) | ~121 and ~139 | Data not available | Shows two endothermic peaks.[2] |
| Form F (Succinate) | ~138-143 | Data not available | Considered more thermodynamically stable among the hydrate forms.[2] |
Note: The significant difference in melting points between the "old"/"new" polymorphs and the designated succinate forms suggests that the "old" and "new" polymorphs may not be the succinate salt or were analyzed under different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and for a clear understanding of the data presented.
X-ray Diffraction (XRD)
Objective: To identify the crystalline structure and differentiate between the polymorphic forms of Desvenlafaxine based on their unique diffraction patterns.
Instrumentation: A powder X-ray diffractometer equipped with a copper anode tube is typically used.
Methodology:
-
Sample Preparation: A small amount of the Desvenlafaxine polymorph powder is gently packed into a sample holder, ensuring a flat and even surface.
-
Instrument Settings:
-
Radiation Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: Typically operated at 45 kV and 40 mA.
-
Scan Range (2θ): A broad range, for instance, from 4° to 40°, is scanned to capture all characteristic peaks.
-
Scan Rate: A slow scan rate, such as 2°/minute, is often employed to obtain high-resolution data.[3]
-
Step Size: A small step size, for example, 0.02°, ensures detailed peak profiling.[3]
-
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The position (2θ value) and relative intensity of the diffraction peaks serve as a "fingerprint" for each polymorph.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties of the Desvenlafaxine polymorphs, such as melting point and enthalpy of fusion, to assess their thermal stability and identify polymorphic transitions.
Instrumentation: A differential scanning calorimeter calibrated for temperature and enthalpy.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the Desvenlafaxine polymorph is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Settings:
-
Temperature Program: The sample is heated at a constant rate, commonly 10°C/minute, over a specified temperature range (e.g., from 30°C to 250°C or higher, depending on the expected melting point).
-
Purge Gas: An inert gas, such as nitrogen, is purged through the sample chamber at a constant flow rate (e.g., 50 mL/minute) to create an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). A higher melting point generally indicates greater thermal stability.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the comparative analysis of Desvenlafaxine polymorphs.
Caption: Experimental workflow for the comparative analysis of Desvenlafaxine polymorphs.
Caption: Logical relationship between polymorphs, properties, and analytical techniques.
References
A Comparative Guide to the Bioequivalence of Two 50 mg Desvenlafaxine Extended-Release Formulations
This guide provides a detailed comparison of the bioequivalence of two 50 mg Desvenlafaxine extended-release (ER) formulations, intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of the experimental data, methodologies, and a visual representation of the study workflow.
Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2] The extended-release formulation allows for once-daily administration.[1] Establishing bioequivalence between a test and a reference formulation is a critical step in the approval of generic drug products, ensuring that they are therapeutically equivalent.
Pharmacokinetic Data Summary
The bioequivalence of a test formulation of Desvenlafaxine 50 mg ER tablets was compared to a reference product (Pristiq XR®). The study was a randomized, single-dose, open-label, two-period, crossover study conducted in healthy volunteers.[1][3] The key pharmacokinetic parameters, area under the plasma concentration-time curve (AUC) and maximum plasma concentration (Cmax), were assessed to determine bioequivalence. The results are summarized in the table below.
| Pharmacokinetic Parameter | Test Formulation (Mean) | Reference Formulation (Mean) | Geometric Mean Ratio (Test/Reference) | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 3849.6 | 3605.4 | 106.77% | 97.96% - 111.39% |
| Cmax (ng/mL) | 215.8 | 196.9 | 109.60% | 103.58% - 113.63% |
| Tmax (h) | 6.0 (median) | 5.5 (median) | - | - |
Table 1: Comparison of key pharmacokinetic parameters for the test and reference 50 mg Desvenlafaxine ER formulations. Data sourced from a bioequivalence study.[1][3][4]
The 90% confidence intervals for both AUC0-t and Cmax fall within the regulatory acceptance range of 80% to 125%, as stipulated by the FDA and other regulatory agencies.[1][2] This indicates that the two formulations are bioequivalent.
Experimental Protocols
The methodologies employed in the bioequivalence study are detailed below, providing a framework for understanding the data presented.
Study Design
The study was a single-center, randomized, single-dose, open-label, two-period, two-sequence, crossover study.[1][3][4] A washout period of 8 days separated the two treatment periods.[1] Such a design is standard for bioequivalence trials as it minimizes inter-subject variability.
Study Population
The study enrolled 24 healthy adult volunteers.[1] Participants were screened to ensure they met the inclusion criteria, which typically include age, weight, and a body mass index (BMI) within a specified range (e.g., 19-25 kg/m 2).[1] All participants provided informed consent before enrollment.
Drug Administration and Sample Collection
A single 50 mg oral dose of either the test or reference Desvenlafaxine ER tablet was administered to the subjects under fasting or postprandial conditions as specified in the protocol.[1][2] Blood samples were collected at predetermined time points over a 48-hour period to characterize the plasma concentration-time profile of Desvenlafaxine.[1][2]
Analytical Method
Plasma concentrations of Desvenlafaxine were determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection or a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][4][5] The analytical method was validated for its selectivity, precision, accuracy, and stability.[1]
Pharmacokinetic and Statistical Analysis
The pharmacokinetic parameters, including AUC0-t, AUC0-∞, Cmax, and Tmax, were calculated from the plasma concentration-time data using non-compartmental analysis.[1] The primary endpoints for bioequivalence assessment were the 90% confidence intervals for the geometric mean ratios of AUC and Cmax for the test and reference products.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for an extended-release formulation.
Caption: Workflow of a two-period crossover bioequivalence study.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. annexpublishers.co [annexpublishers.co]
- 3. Bioequivalence Study of Two 50 mg Desvenlafaxine Extended ReleaseFormulations: A Randomized, Single-Dose, Open-Label, Two Periods,Crossover Study | Semantic Scholar [semanticscholar.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. omicsonline.org [omicsonline.org]
Safety Operating Guide
Proper Disposal Procedures for Desvenlafaxine Fumarate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Desvenlafaxine Fumarate within a laboratory or research setting. The following procedural guidance is designed to ensure the safe handling and disposal of this compound in compliance with environmental regulations, thereby building trust and providing value beyond the product itself for researchers, scientists, and drug development professionals.
Regulatory and Safety Context
The disposal of pharmaceutical compounds like this compound is governed by stringent federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which manages pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Improper disposal, such as flushing down a drain or discarding in regular trash, can lead to environmental contamination, as desvenlafaxine has been detected in wastewater and can persist in the aquatic environment.[3][4][5] Healthcare facilities are prohibited from disposing of hazardous pharmaceutical waste by flushing it down sinks or toilets.[2][6]
While this compound is not explicitly listed as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is categorized as a pharmaceutical-related compound of unknown potency.[7] Therefore, it must be handled with care, and waste material must be disposed of in accordance with national and local regulations.[8][9]
Table 1: Key Regulatory Agencies and Their Roles in Pharmaceutical Waste
| Regulatory Agency | Role and Responsibility | Key Legislation/Rules |
| Environmental Protection Agency (EPA) | Sets guidelines for the management and disposal of hazardous waste, including pharmaceuticals.[1][2] | Resource Conservation and Recovery Act (RCRA), including Subpart P for healthcare-specific requirements.[2] |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[2][10] (Note: Desvenlafaxine is not a controlled substance). | Governs collection and take-back programs.[11] |
| State Environmental Agencies | Implement and enforce federal regulations, often with more stringent state-specific requirements.[1] | State-level hazardous waste regulations.[12] |
| Local/Municipal Authorities | Manage local wastewater treatment and solid waste programs, which may have specific prohibitions or requirements.[13] | Local ordinances on waste disposal. |
Detailed Disposal Protocol
This protocol outlines the step-by-step methodology for the safe disposal of this compound from a laboratory setting.
2.1 Objective: To safely collect, store, and dispose of unwanted, expired, or contaminated this compound and associated materials in compliance with all applicable regulations.
2.2 Required Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.[12]
-
Designated, sealable, and clearly labeled hazardous waste container.[14]
-
Spill containment kit.
-
Waste disposal manifest/documentation provided by a licensed disposal company.
2.3 Procedural Steps:
-
Waste Characterization: Generators of chemical waste must determine if the discarded chemical is classified as hazardous waste according to EPA guidelines (40 CFR 261.3) and any relevant state regulations.[12]
-
Segregation: Do not mix this compound waste with other waste streams.[8] Keep it in its original container if possible, or in a designated, compatible, and sealed waste container to prevent leakage or spillage.[8][14]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as required by local regulation), the chemical name "this compound," and the date of accumulation.
-
Storage: Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials.[12] Ensure the storage conditions are dry and the container is tightly closed.[7][8]
-
Engage a Licensed Disposal Company: The universally recommended method for disposal is to use a licensed hazardous material or waste disposal company.[7][12] This ensures the waste is handled and transported in compliance with regulations.
-
Incineration: The preferred final disposal method for pharmaceutical waste is typically incineration in a permitted facility equipped with afterburners and scrubbers to destroy the active pharmaceutical ingredient.[2][7]
-
Documentation: Maintain all records related to the disposal, including manifests from the disposal company, as required by law.
2.4 Contaminated Materials and Spills:
-
Contaminated Items: Any materials that come into contact with this compound, such as PPE, weigh boats, or paper towels, should be considered contaminated.[14] These items must be placed in the designated hazardous waste container along with the chemical itself.[8]
-
Spill Cleanup: In the event of a spill, personnel should wear appropriate PPE.[13] Avoid generating dust.[8] Collect the spilled material using an inert absorbent material, vacuum, or by sweeping it up carefully.[12] Place the collected material and all cleanup supplies into a sealed container for disposal as hazardous waste.[12][13]
Disposal Workflow Diagram
The following diagram illustrates the logical decision-making process for the proper disposal of this compound in a research environment.
Caption: Logical workflow for the compliant disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. michigan.gov [michigan.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. sfenvironment.org [sfenvironment.org]
- 11. dea.gov [dea.gov]
- 12. aksci.com [aksci.com]
- 13. lupin.com [lupin.com]
- 14. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
Essential Safety and Handling Protocols for Desvenlafaxine Fumarate
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of Desvenlafaxine Fumarate.
This compound, an active pharmaceutical ingredient (API), requires careful handling to minimize exposure and ensure a safe laboratory environment. While the National Institute for Occupational Safety and Health (NIOSH) has categorized Desvenlafaxine in a group of drugs with toxic effects that do not meet their specific definition of a hazardous drug, an Occupational Exposure Limit (OEL) has been established, indicating its potent nature.[1][2][3][4] Therefore, adopting robust safety protocols is essential.
This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), procedural steps for handling and disposal, and emergency plans to ensure the well-being of all personnel.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following tables outline the recommended PPE based on the task being performed.
Table 1: Glove Selection for Handling this compound
| Glove Material | Recommended Thickness | Breakthrough Time | Special Considerations |
| Nitrile | ≥ 4 mil (double gloving recommended) | Not specifically tested for this compound. Change gloves every 30-60 minutes or immediately upon contamination. | Visually inspect gloves for any defects before use. Extended cuffs are recommended to protect the wrists. |
| Neoprene | ≥ 8 mil | Not specifically tested for this compound. Offers broad chemical resistance. | Consider for tasks with a higher risk of splashes or prolonged handling. |
Table 2: Respiratory Protection for this compound
| Task / Operation | Respirator Type | Assigned Protection Factor (APF) | NIOSH Cartridge/Filter |
| Handling small quantities in a well-ventilated area | N95 or R95 filtering facepiece respirator (disposable) | 10 | Particulate filter |
| Weighing, milling, or operations generating dust | Half-mask elastomeric respirator | 10 | P100 particulate filter |
| High-energy operations or potential for significant aerosolization | Full-face elastomeric respirator or Powered Air-Purifying Respirator (PAPR) with a loose-fitting hood | 50 (Full-face) / 25-1000 (PAPR) | HEPA (High-Efficiency Particulate Air) filter |
Table 3: Protective Clothing and Eye Protection
| Item | Specifications | Usage Guidelines |
| Lab Coat | Disposable, low-linting fabric (e.g., Tyvek®) with long sleeves and tight-fitting cuffs. | Must be worn at all times when handling the compound. Do not wear outside of the laboratory. |
| Eye Protection | Chemical splash goggles with side shields (ANSI Z87.1 certified). | Required for all handling activities. |
| Face Shield | To be worn over safety goggles. | Recommended during procedures with a high risk of splashes or aerosol generation. |
| Shoe Covers | Disposable, slip-resistant. | To be worn in designated potent compound handling areas. |
Operational Procedures: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk. The following workflows provide guidance on the proper use of PPE and handling of this compound.
Experimental Workflow for Handling this compound
Experimental Workflow Diagram
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
-
Non-hazardous Pharmaceutical Waste : While this compound may not be classified as a hazardous waste by the EPA, it is recommended to dispose of it as a non-hazardous pharmaceutical waste designated for incineration.[5][6][7][8][9] This ensures complete destruction of the active compound.
-
Contaminated PPE and Materials : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, should be collected in a dedicated, clearly labeled waste container for incineration.
-
Sharps : Any contaminated sharps should be placed in a designated sharps container.
-
Empty Containers : Empty stock containers should be triple-rinsed with a suitable solvent (e.g., water or methanol), and the rinsate collected as chemical waste. The defaced, rinsed container can then be disposed of as regular laboratory glass or plastic waste.
Logical Flow for Waste Disposal
Waste Disposal Workflow
Emergency Procedures: Spills and Exposures
In the event of a spill or personal exposure, immediate and appropriate action is necessary.
Decontamination Protocol for Spills
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE : At a minimum, wear double nitrile gloves, a disposable gown, safety goggles, and a face shield. For larger spills, respiratory protection may be necessary.
-
Contain the Spill : For solid spills, gently cover with absorbent pads. For liquid spills, surround the area with absorbent material.
-
Clean the Spill :
-
Carefully collect the spilled material and absorbent pads and place them in a labeled waste bag for incineration.
-
Decontaminate the area using a soap and water solution, followed by a rinse with water.[10] All cleaning materials should be disposed of as contaminated waste.
-
-
Doff PPE and Wash Hands : Remove PPE following the correct doffing procedure and thoroughly wash hands with soap and water.
First Aid for Exposures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[11]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
By implementing these safety and logistical protocols, researchers and scientists can handle this compound with confidence, ensuring a safe and controlled laboratory environment.
References
- 1. NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018, 6563-6573 [2018-02957] :: Centers For Disease Control And Prevention :: Department Of Health And Human Services :: Regulation Tracker :: Justia [regulations.justia.com]
- 2. Desvenlafaxine - OEL Fastrac - Affygility Solutions [affygility.com]
- 3. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 4. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 7. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 8. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 9. rxdestroyer.com [rxdestroyer.com]
- 10. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
